ATPase-IN-2
Description
The exact mass of the compound 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol is 376.14230712 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[2-(4-hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-20-11-14(7-9-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-19(26)21(12-15)28-2/h3-12,25-26H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOOAOEAYENPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ATPase Inhibitors
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any specific information on a molecule designated "ATPase-IN-2". The following guide provides a comprehensive overview of the general mechanisms of action of ATPase inhibitors, intended for researchers, scientists, and drug development professionals. The data, protocols, and pathways described are representative of the field and are based on well-characterized examples of ATPase inhibitors.
Introduction to ATPases as Drug Targets
Adenosine triphosphatases (ATPases) are a superfamily of enzymes that catalyze the hydrolysis of adenosine triphosphate (ATP) into adenosine diphosphate (ADP) and inorganic phosphate (Pi).[1][2][3] This reaction releases energy that is harnessed to drive a vast array of essential cellular processes.[1][4] These processes include ion transport across cellular membranes, protein folding and degradation, DNA replication and repair, and muscle contraction. Given their central role in cellular physiology, the dysregulation of ATPase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.
ATPases are broadly classified into several types, including:
-
P-type ATPases: Involved in pumping ions across membranes (e.g., Na+/K+-ATPase, H+/K+-ATPase).
-
V-type ATPases: Function to acidify intracellular compartments.
-
F-type ATPases: Typically function as ATP synthases in mitochondria and chloroplasts.
-
AAA+ ATPases (ATPases Associated with diverse cellular Activities): A large family involved in various cellular processes like protein unfolding and degradation (e.g., p97).
Inhibitors of these enzymes can act through various mechanisms, which are explored in this guide.
General Mechanisms of Action of ATPase Inhibitors
ATPase inhibitors can be broadly categorized based on their mode of interaction with the enzyme. The primary mechanisms include competitive, non-competitive, uncompetitive, and allosteric inhibition.
Competitive Inhibition
Competitive inhibitors bind to the active site of the ATPase, directly competing with the binding of ATP. This type of inhibition can be overcome by increasing the substrate (ATP) concentration.
Non-competitive Inhibition
Non-competitive inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.
Uncompetitive Inhibition
Uncompetitive inhibitors bind only to the enzyme-substrate (ATPase-ATP) complex. This mode of inhibition is more prevalent at higher substrate concentrations.
Allosteric Inhibition
Allosteric inhibitors, a form of non-competitive inhibition, bind to a site other than the active site, inducing a conformational change that reduces the enzyme's activity. A notable example is NMS-873, an allosteric inhibitor of the p97 ATPase.
Covalent Inhibition
Some inhibitors form a covalent bond with the enzyme, leading to irreversible or slowly reversible inhibition.
Quantitative Data on Representative ATPase Inhibitors
The potency and selectivity of ATPase inhibitors are critical parameters determined during drug discovery. This information is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
| Inhibitor | Target ATPase | Mechanism | IC50 / Ki | Cell-Based Potency (EC50) | Reference |
| Omeprazole | H+/K+-ATPase | Covalent | ~300 nM (IC50) | Not directly comparable | |
| Ouabain | Na+/K+-ATPase | Non-competitive | Varies by isoform | Varies by cell type | |
| NMS-873 | p97 (AAA ATPase) | Allosteric | ~30 nM (IC50) | 400 nM (HCT116 cells) | |
| CB-5083 | p97 (AAA ATPase) | ATP-competitive | 11 nM (Ki) | 270 nM (MIA PaCa-2 cells) | |
| Rottlerin | RUVBL1 (AAA ATPase) | ATP-competitive | ~1 µM (in vitro) | 0.25-0.57 µM (various cells) |
Experimental Protocols for Characterizing ATPase Inhibitors
The characterization of a novel ATPase inhibitor involves a series of biochemical and cell-based assays to determine its mechanism of action, potency, and selectivity.
Biochemical ATPase Activity Assays
These assays directly measure the enzymatic activity of a purified ATPase in the presence of an inhibitor.
Principle: The hydrolysis of ATP to ADP and Pi is monitored. The rate of product formation is proportional to the enzyme's activity.
Common Methodologies:
-
Malachite Green Assay: This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during the ATPase reaction. It is a highly sensitive endpoint assay.
-
Coupled Enzyme Assays: The production of ADP can be coupled to other enzymatic reactions that result in a change in absorbance or fluorescence. For example, ADP can be used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase, and the resulting pyruvate is then converted to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by a decrease in absorbance at 340 nm.
-
Fluorescence-Based ADP Detection: These assays use antibodies or other molecules that specifically bind to ADP, leading to a change in fluorescence polarization or intensity. They are well-suited for high-throughput screening (HTS).
-
Radiometric Assays: These assays use [γ-³²P]-ATP as a substrate and measure the release of radioactive ³²Pi. While highly sensitive, they generate radioactive waste.
Example Protocol: Malachite Green Assay for ATPase Inhibition
-
Reaction Setup: Prepare a reaction mixture containing the purified ATPase, assay buffer (e.g., Tris-HCl, MgCl2), and varying concentrations of the test inhibitor.
-
Initiation: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Add the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value.
Cellular Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.
Principle: These assays measure downstream cellular events that are dependent on the target ATPase's activity.
Common Methodologies:
-
Cell Viability/Proliferation Assays: If the target ATPase is essential for cell survival or proliferation, its inhibition will lead to a decrease in cell viability. Assays like MTT or CellTiter-Glo can be used.
-
Measurement of Ion Transport: For ion-pumping ATPases, the effect of an inhibitor on ion gradients can be measured using fluorescent ion indicators or electrophysiological techniques.
-
Western Blotting: Inhibition of certain ATPases can lead to the accumulation of their protein substrates. For example, inhibition of p97 leads to an accumulation of polyubiquitinated proteins, which can be detected by Western blotting.
-
Reporter Gene Assays: If the ATPase regulates a specific signaling pathway, a reporter gene under the control of a responsive promoter can be used to measure the pathway's activity.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for understanding the mechanism of action of ATPase inhibitors.
Caption: Generalized signaling pathway involving a P-type ATPase.
Caption: Workflow for ATPase inhibitor characterization.
Target Validation
Confirming that the inhibition of a specific ATPase is responsible for the observed therapeutic effect is a critical step in drug development. This process, known as target validation, provides confidence that the molecular target is key to the disease pathology.
Approaches to Target Validation:
-
Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target ATPase should phenocopy the effects of the inhibitor.
-
Mutation Studies: Introducing mutations in the inhibitor's binding site on the ATPase should confer resistance to the inhibitor.
-
Chemical Proteomics: Using probe-based versions of the inhibitor to identify its direct binding partners within the cell.
Conclusion
While no specific information is available for "this compound," the principles outlined in this guide provide a robust framework for understanding and characterizing ATPase inhibitors. The diverse roles of ATPases in cellular function continue to make them a rich source of potential therapeutic targets. A systematic approach, combining biochemical and cellular assays with rigorous target validation, is essential for the successful development of novel ATPase-modulating drugs.
References
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATPases | Enzymes | Tocris Bioscience [tocris.com]
- 3. ATPase - Wikipedia [en.wikipedia.org]
- 4. AAA ATPases as Therapeutic Targets: Structure, Functions, and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of ATPase-IN-2, a Benzodiazepinedione-Based Inhibitor of Clostridium difficile Toxin B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the discovery, synthesis, and mechanism of action of a novel class of small molecule inhibitors of Clostridium difficile toxin B (TcdB), represented by the compound designated ATPase-IN-2. This inhibitor, a member of the benzodiazepinedione chemical series, was identified through a high-throughput screening campaign and demonstrates potent inhibition of the glucosyltransferase activity of TcdB, a key virulence factor in C. difficile infection. This document provides a comprehensive overview of the discovery process, a detailed synthesis pathway, experimental protocols for key biological assays, and a summary of its inhibitory activity. The name "this compound" appears to be a misnomer, as the molecular target is the glucosyltransferase domain of TcdB, not a host-cell ATPase.
Discovery of a Novel TcdB Inhibitor
The discovery of the benzodiazepinedione-based inhibitors of C. difficile toxin B (TcdB) originated from a high-throughput screening (HTS) campaign aimed at identifying novel classes of compounds that could neutralize the toxin's activity.[1]
High-Throughput Screening (HTS)
A large compound library was screened to identify inhibitors of TcdB. The primary screening assay was designed to measure the inhibition of TcdB-induced cytopathic effects in a relevant cell line. This cell-based assay monitors for the characteristic cell rounding that occurs when TcdB glucosylates and inactivates Rho family GTPases, leading to the disruption of the actin cytoskeleton.[1][2] From this extensive screening effort, a number of moderately active "hit" compounds were identified. Among the initial hits, compound 1 , a benzodiazepinedione derivative, emerged as the most potent, with a half-maximal inhibitory concentration (IC50) of 0.77 µM.[1] This compound is believed to be representative of, if not identical to, the molecule referred to as this compound, which has a reported IC50 of 0.9 µM.
Experimental Workflow for High-Throughput Screening
Synthesis Pathway of Benzodiazepinedione-Based TcdB Inhibitors
The synthesis of the benzodiazepinedione core of this compound and its analogs is a multi-step process. A general synthetic route is outlined below, based on the published literature for this class of compounds.
General Synthetic Scheme
The synthesis commences with the protection of a substituted 2-aminobenzoic acid, followed by coupling with an appropriate amino acid derivative. Subsequent deprotection and intramolecular cyclization steps lead to the formation of the characteristic benzodiazepinedione ring system. Further modifications can be introduced to explore the structure-activity relationship (SAR).
Synthesis Pathway of a Representative Benzodiazepinedione Inhibitor
Experimental Protocols
TcdB Glucosyltransferase Inhibition Assay
This biochemical assay directly measures the inhibition of the enzymatic activity of the TcdB glucosyltransferase domain (GTD).
Protocol:
-
Reagents:
-
Recombinant TcdB-GTD
-
UDP-glucose (substrate)
-
A fluorescently labeled substrate analog or a coupled enzyme system to detect ADP formation.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MnCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add TcdB-GTD to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Cytopathy Assay
This assay assesses the ability of the inhibitor to protect cells from the cytotoxic effects of TcdB.
Protocol:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or other susceptible cell lines.
-
Reagents:
-
Complete cell culture medium.
-
Purified TcdB.
-
Test compounds dissolved in DMSO.
-
A cell viability or imaging reagent (e.g., CellTracker Green).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Challenge the cells with a pre-determined concentration of TcdB (a concentration that causes significant cell rounding).
-
Incubate for a period sufficient to observe cytopathic effects (e.g., 24-48 hours).
-
Assess cell morphology and viability using high-content imaging or a cell viability assay.
-
Quantify the percentage of rounded cells or cell viability and calculate the EC50 value of the inhibitor.
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative benzodiazepinedione-based inhibitors of TcdB.
| Compound ID | TcdB Inhibition IC50 (µM) | TcdB Glycohydrolase Activity AC50 (µM) | Reference |
| This compound (putative) | 0.9 | 30.91 | Vendor Data |
| Compound 1 | 0.77 | Not Reported | [1] |
| Optimized Analog 13j | 0.001 | Not Reported | |
| Optimized Analog 13l | 0.007 | Not Reported |
Mechanism of Action and Signaling Pathway
Clostridium difficile Toxin B (TcdB) is a multi-domain protein that exerts its pathogenic effects by disrupting the host cell cytoskeleton. The N-terminal glucosyltransferase domain (GTD) is the toxin's enzymatic component.
TcdB Cellular Intoxication Pathway:
-
Binding and Entry: TcdB binds to specific receptors on the surface of host intestinal epithelial cells and is internalized via endocytosis.
-
Translocation: Acidification of the endosome triggers a conformational change in TcdB, leading to the formation of a pore in the endosomal membrane. The GTD is then translocated into the cytoplasm.
-
Glucosylation of Rho GTPases: In the cytoplasm, the GTD utilizes UDP-glucose to glucosylate and inactivate small Rho family GTPases (e.g., Rho, Rac, and Cdc42).
-
Cytoskeletal Disruption: Inactivation of Rho GTPases disrupts the regulation of the actin cytoskeleton, leading to cell rounding, loss of cell-cell junctions, and ultimately, cell death.
This compound and its analogs inhibit the glucosyltransferase activity of the TcdB GTD, thereby preventing the inactivation of Rho GTPases and protecting the host cells from the toxin-induced cytopathic effects.
Signaling Pathway of TcdB and Point of Inhibition
Conclusion
This compound represents a promising lead compound from a novel class of benzodiazepinedione-based inhibitors of Clostridium difficile Toxin B. Its discovery through high-throughput screening and subsequent optimization have yielded highly potent molecules that effectively neutralize the primary virulence factor of C. difficile. The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of infectious disease and drug discovery who are working towards the development of new therapeutics to combat C. difficile infections. Further investigation into the pharmacokinetic and pharmacodynamic properties of these inhibitors is warranted to assess their potential as clinical candidates.
References
In Vitro Profile of ATPase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of ATPase-IN-2, a small molecule inhibitor of ATPase activity. This document collates available data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and development efforts.
Core Compound Information
This compound (CAS No. 85573-18-8) is a bioactive compound identified as an ATPase inhibitor. It has the molecular formula C₂₂H₂₀N₂O₄ and a molecular weight of 376.41 g/mol . A key characteristic of this inhibitor is its activity against the glycohydrolase function of Clostridium difficile toxin B (TcdB), suggesting a potential therapeutic application in combating C. difficile infection.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound.
| Parameter | Value | Target/System | Source |
| IC₅₀ | 0.9 µM | General ATPase Activity | [1] |
| AC₅₀ | 30.91 µM | C. difficile Toxin B (TcdB) Glycohydrolase Activity |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these preliminary findings. The following sections provide established protocols for assessing ATPase inhibition and the specific activity of this compound against C. difficile toxin B.
General In Vitro ATPase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a generic ATPase. The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified ATPase enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4)
-
ATP solution
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the purified ATPase enzyme to each well, excluding the negative control wells.
-
Add the various concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known ATPase inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a defined concentration of ATP to all wells.
-
Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
Inhibition of C. difficile Toxin B (TcdB) Glycohydrolase Activity
This protocol is designed to measure the ability of this compound to inhibit the UDP-glucose hydrolysis activity of TcdB.
Materials:
-
Recombinant C. difficile Toxin B (TcdB)
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, 100 mM KCl, 2 mM MgCl₂, 1 mM MnCl₂, pH 7.5)
-
UDP-glucose
-
UDP detection kit (e.g., UDP-Glo™ Glycosyltransferase Assay)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add TcdB to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate.
-
Start the reaction by adding UDP-glucose to a final concentration of 100 µM.
-
Incubate the plate at 37°C for 1 hour.
-
Add the UDP detection reagent according to the manufacturer's instructions. This reagent converts the UDP product to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.
-
Incubate for the recommended time to allow the detection reaction to proceed.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition based on the reduction in the luminescent signal compared to the vehicle control.
-
Determine the AC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
This compound's inhibitory effect on the glycohydrolase activity of TcdB is a key aspect of its mechanism. The following diagram illustrates the pathogenic action of TcdB on a host cell and the point of intervention by the inhibitor.
Caption: Mechanism of C. difficile Toxin B inhibition by this compound.
Experimental and Logical Workflows
The following diagrams illustrate standardized workflows for the screening and characterization of ATPase inhibitors, as well as the logical flow of a cellular protection assay.
Caption: General workflow for screening ATPase inhibitors.
Caption: Workflow for a cellular TcdB protection assay.
References
- 1. Treatment of Clostridium difficile Infection with a Small-Molecule Inhibitor of Toxin UDP-Glucose Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Clostridioides difficile Toxins TcdA and TcdB by Ambroxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the Glucosyltransferase Activities of Clostridium difficile for Functional Studies of Toxins A and B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Protein Identification of a Novel ATPase Inhibitor: A Hypothetical Case Study of ATPase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphatases (ATPases) are a superfamily of enzymes that play critical roles in numerous cellular processes by harnessing the energy from ATP hydrolysis.[1] Their involvement in pathways such as ion transport, DNA replication and repair, and protein degradation makes them attractive targets for therapeutic intervention in various diseases, including cancer.[1][2] The discovery of novel ATPase inhibitors, such as the hypothetical "ATPase-IN-2," holds significant promise. However, a crucial step in the preclinical development of such inhibitors is the precise identification and validation of their molecular target(s). An unambiguous target identification is essential for understanding the mechanism of action, predicting potential on- and off-target effects, and developing rational strategies for lead optimization.
This technical guide provides a comprehensive overview of a multi-step workflow for the target protein identification and validation of a novel ATPase inhibitor, using "this compound" as a case study. The guide details common experimental strategies, from initial biochemical characterization to target validation in a cellular context and subsequent pathway analysis.
Phase 1: Initial Biochemical Characterization and Confirmation of ATPase Inhibition
The first step is to confirm that this compound indeed inhibits ATPase activity and to quantify its potency. A common method for this is a coupled enzyme assay, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Experimental Protocol: NADH-Coupled ATPase Activity Assay[3]
-
Prepare the Reaction Buffer : A typical reaction buffer contains 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 2 mM MgCl2, 2 mM DTT, 60 µg/ml pyruvate kinase, 32 µg/ml lactate dehydrogenase, 9 mM phosphoenolpyruvate, and 150 µM NADH.
-
Enzyme and Inhibitor Preparation : Dilute the purified ATPase to a working concentration (e.g., 800 nM) in the reaction buffer. Prepare a serial dilution of this compound in DMSO or an appropriate solvent.
-
Assay Setup : In a 384-well plate, aliquot the reaction buffer containing the ATPase. Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the Reaction : Start the reaction by adding a solution of ATP-Mg2+ to each well.
-
Data Acquisition : Immediately measure the decrease in NADH fluorescence (λex = 340 nm, λem = 445 nm) at 30°C in a microplate reader, taking readings at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Data Analysis : Calculate the rate of reaction from the linear phase of the fluorescence decay. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Potency of this compound
| Parameter | Value |
| IC50 | 50 nM |
| Hill Slope | 1.2 |
| R² | 0.98 |
| Table 1: Hypothetical IC50 value for this compound. |
Phase 2: Target Identification via Chemical Proteomics
Once the inhibitory activity is confirmed, the next step is to identify the specific protein(s) that this compound binds to within the complex cellular proteome. A powerful and widely used technique for this is affinity purification coupled with mass spectrometry (AP-MS). This approach involves immobilizing the small molecule inhibitor to a solid support and using it as "bait" to capture its binding partners from a cell lysate.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis : Synthesize a derivative of this compound with a linker and a reactive group suitable for immobilization onto a solid support (e.g., sepharose or agarose beads).
-
Preparation of Affinity Matrix : Covalently attach the synthesized this compound probe to the solid support.
-
Cell Lysis : Prepare a native cell lysate from a relevant cell line or tissue.
-
Affinity Purification : Incubate the cell lysate with the this compound-coupled beads. As a negative control, incubate the lysate with beads that have not been coupled to the inhibitor.
-
Washing : Wash the beads extensively with a suitable buffer to remove proteins that bind non-specifically.
-
Elution : Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.
-
Sample Preparation for MS : The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested in-gel with trypsin. Alternatively, the entire eluate can be subjected to in-solution digestion.
-
LC-MS/MS Analysis : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The MS/MS spectra are searched against a protein database to identify the proteins that were pulled down by the this compound probe. Potential targets are those proteins that are significantly enriched in the this compound sample compared to the negative control.
Data Presentation: Potential Protein Targets of this compound
| Protein ID | Gene Name | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Enrichment |
| P12345 | ATAD2 | ATPase family AAA domain-containing protein 2 | 150 | 2 | 75 |
| Q67890 | HSP90AA1 | Heat shock protein HSP 90-alpha | 25 | 5 | 5 |
| P54321 | VCP | Valosin-containing protein | 15 | 1 | 15 |
| Table 2: Hypothetical list of candidate proteins identified by AP-MS. |
Phase 3: Target Validation with Cellular Thermal Shift Assay (CETSA)
The list of candidate proteins from the AP-MS experiment must be validated to confirm direct binding in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates. The principle behind CETSA is that the binding of a ligand to its target protein often increases the thermal stability of the protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Culture the cells of interest to an appropriate density. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 37°C).
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells, for example, by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification : Carefully collect the supernatant containing the soluble proteins. The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis : For each temperature, quantify the band intensity of the target protein. Plot the percentage of soluble protein against the temperature to generate a "melting curve". A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Data Presentation: CETSA Results for ATAD2
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (1 µM) | 52.0 | +3.5 |
| This compound (10 µM) | 54.5 | +6.0 |
| Table 3: Hypothetical CETSA results showing thermal stabilization of ATAD2 by this compound. |
Phase 4: Pathway Analysis and Functional Characterization
Once a target, for instance, ATAD2, is validated, the next step is to understand its role in cellular signaling to elucidate the mechanism of action of this compound. ATAD2 is a known oncoprotein that functions as an epigenetic reader and transcriptional coactivator in several cancer-related signaling pathways.
ATAD2 has been implicated in various signaling cascades, including the Rb/E2F-cMyc pathway, steroid hormone signaling, and the PI3K/AKT pathway. By acting as a coactivator for transcription factors like c-Myc and E2F, ATAD2 promotes the expression of genes involved in cell proliferation and survival. Therefore, inhibition of ATAD2 by this compound would be expected to disrupt these oncogenic pathways.
Conclusion
The identification and validation of the molecular target of a novel inhibitor is a cornerstone of modern drug discovery. This guide has outlined a systematic and robust workflow for the target deconvolution of a hypothetical ATPase inhibitor, "this compound". By integrating biochemical assays, chemical proteomics, and biophysical validation methods like CETSA, researchers can confidently identify the direct binding partners of a small molecule. Subsequent pathway analysis of the validated target, such as the example of ATAD2, provides crucial insights into the inhibitor's mechanism of action. This multi-faceted approach is essential for advancing novel therapeutic candidates from initial discovery to clinical development.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of ATPase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase-IN-2 is a small molecule inhibitor identified as a modulator of ATPase activity and an inhibitor of Clostridium difficile toxin B (TcdB) glycohydrolase activity. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known biological activities, compiled from available scientific literature and chemical databases.
Chemical Structure and Properties
This compound, with the CAS Number 85573-18-8, is a benzimidazole derivative. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol |
| Molecular Formula | C22H20N2O4 |
| Molecular Weight | 376.41 g/mol |
| SMILES String | COC1=C(O)C=CC(CN2C3=CC=CC=C3N=C2C4=CC(OC)=C(O)C=C4)=C1 |
Synthesis and Purification
A documented synthesis of this compound involves the reaction of 3-methoxy-4-hydroxyphenyl formaldehyde with 1,2-diaminobenzene. The following is a general protocol based on the available literature.
Synthesis Protocol
-
Reaction Setup: 3-Methoxy-4-hydroxyphenyl formaldehyde (10 mmol) and 1,2-diaminobenzene (5 mmol) are combined in hot water (at approximately 333 K).
-
Reaction Conditions: The resulting mixture is stirred and refluxed for 3 hours at 333 K.
-
Crystallization: The product is crystallized by slow evaporation of a methanol and dimethyl sulfoxide (1:1 v/v) mixture over a period of two months to yield single crystals suitable for X-ray diffraction.[1]
Biological Activity
This compound has been characterized as an inhibitor of both a general ATPase and a specific bacterial toxin enzyme.
| Activity | IC50 / AC50 |
| ATPase Inhibition | 0.9 µM (IC50) |
| C. difficile Toxin B (TcdB) Glycohydrolase Inhibition | 30.91 µM (AC50) |
The specific ATPase target for the 0.9 µM IC50 value is not specified in the currently available public information. The broad classification of "ATPase" encompasses a wide range of enzymes, and further research is needed to identify the precise molecular target(s) of this compound.
Experimental Protocols
Detailed experimental protocols for the biological assays used to determine the IC50 and AC50 values for this compound are not explicitly published. However, based on standard methodologies for these types of assays, the following general protocols can be outlined.
General ATPase Inhibition Assay Protocol (Malachite Green Assay)
This colorimetric assay measures the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4) containing the ATPase enzyme, MgCl2, and KCl.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Initiation of Reaction: Start the reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction for a set time (e.g., 20-30 minutes) at 37°C.
-
Termination: Stop the reaction by adding an acidic malachite green reagent containing ammonium molybdate. This reagent complexes with the liberated inorganic phosphate.
-
Detection: Measure the absorbance of the resulting colorimetric complex at a specific wavelength (e.g., 620-660 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
General Clostridium difficile Toxin B (TcdB) Glycohydrolase Activity Assay
This assay typically measures the cleavage of a substrate by the TcdB enzyme.
-
Reaction Setup: Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM KCl, 2 mM MgCl2) containing purified TcdB enzyme.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding a substrate, which could be a chromogenic or fluorogenic glucose-containing molecule, or a radiolabeled UDP-glucose.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Detection:
-
Chromogenic/Fluorogenic: Measure the change in absorbance or fluorescence resulting from the cleavage of the substrate.
-
Radiolabeled: Separate the reaction products (e.g., by thin-layer chromatography) and quantify the amount of cleaved, radiolabeled glucose.
-
-
Data Analysis: Determine the AC50 value by plotting the enzyme activity against the concentration of this compound.
Signaling Pathways and Logical Relationships
As the specific ATPase target and the downstream effects of this compound are not yet elucidated, a detailed signaling pathway diagram cannot be constructed. However, a logical workflow for the characterization of this inhibitor can be visualized.
Conclusion
This compound is a benzimidazole derivative with demonstrated inhibitory activity against at least one type of ATPase and the glycohydrolase function of C. difficile toxin B. While its fundamental chemical properties and a method for its synthesis have been established, a significant opportunity exists for further research to elucidate its specific molecular targets, detailed mechanism of action, and its effects on cellular signaling pathways. This information will be critical for evaluating its potential as a therapeutic agent or a research tool.
References
ATPase-IN-2: A Technical Guide to Understanding ATPase Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATPase-IN-2 is a small molecule inhibitor with reported activity against ATPase enzymes. Publicly available data indicates an IC50 value of 0.9 µM for a non-specified ATPase and an AC50 of 30.91 µM against the glycohydrolase activity of Clostridioides difficile toxin B (TcdB)[1][2][3]. However, a detailed selectivity profile across various ATPase subtypes is not extensively documented in publicly accessible scientific literature. This guide provides a comprehensive framework for characterizing the selectivity of a novel ATPase inhibitor, using this compound as a conceptual example. It outlines the necessary experimental protocols, data presentation formats, and relevant signaling pathways to build a complete selectivity profile, which is crucial for advancing drug discovery and development efforts.
Introduction to ATPase Inhibitor Selectivity
ATPases are a diverse superfamily of enzymes that harness the energy from ATP hydrolysis to perform a wide array of cellular functions. They are classified into several major types, including P-type, V-type, F-type, and the AAA+ superfamily, each with distinct physiological roles[4]. Due to their involvement in numerous critical cellular processes, ATPases are significant targets for therapeutic intervention in various diseases, including cancer, cardiovascular disorders, and infectious diseases.
The selectivity of an ATPase inhibitor for its intended target over other ATPase subtypes is a critical determinant of its therapeutic potential and safety profile. Off-target inhibition can lead to undesirable side effects. Therefore, a thorough characterization of an inhibitor's selectivity is a mandatory step in the drug discovery pipeline. This involves screening the compound against a panel of diverse ATPases to determine its potency and specificity.
Characterizing the Selectivity Profile of an ATPase Inhibitor
A comprehensive selectivity profile is typically established by determining the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified ATPase enzymes representing different subtypes.
Data Presentation: Hypothetical Selectivity Profile for an ATPase Inhibitor
The following table illustrates how the selectivity data for an inhibitor, referred to here as "Inhibitor X" (as a stand-in for a comprehensively characterized this compound), would be presented. This table provides a clear and structured overview for comparative analysis.
| ATPase Subtype Family | Target | Gene Symbol | IC50 (µM) |
| P-type | Na+/K+-ATPase | ATP1A1 | > 100 |
| SERCA1 | ATP2A1 | 50.2 | |
| H+/K+-ATPase | ATP4A | > 100 | |
| V-type | V-ATPase | ATP6V1A | 25.8 |
| F-type | F1Fo-ATP synthase | ATP5A1 | > 100 |
| AAA+ | p97/VCP | VCP | 1.2 |
| NSF | NSF | 89.4 | |
| Katanin | KATNA1 | > 100 | |
| ABC Transporter | P-glycoprotein | ABCB1 | 75.1 |
| Other | C. difficile Toxin B | tcdB | 30.9 (AC50)[1] |
| Unspecified ATPase | N/A | 0.9 |
This table is a hypothetical representation for illustrative purposes and does not reflect experimentally determined data for this compound beyond the publicly available values.
Experimental Protocols for ATPase Selectivity Screening
Accurate determination of ATPase inhibitor selectivity relies on robust and well-defined experimental protocols. The following are standard methodologies employed in the field.
General ATPase Activity Assay (Malachite Green Assay)
The Malachite Green assay is a colorimetric method that detects the inorganic phosphate (Pi) released during ATP hydrolysis.
Principle: The assay is based on the reaction of Malachite Green with molybdate and free orthophosphate, which forms a stable colored complex that can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
ATPase Enzyme: Recombinant purified ATPase subtypes are diluted to a working concentration in Assay Buffer.
-
ATP Solution: A stock solution of ATP (e.g., 10 mM) is prepared in Assay Buffer.
-
Inhibitor Stock: The test inhibitor (e.g., this compound) is dissolved in DMSO to create a high-concentration stock solution.
-
Malachite Green Reagent: Prepared by mixing Malachite Green hydrochloride, ammonium molybdate, and Tween-20 in an acidic solution.
-
-
Assay Procedure:
-
Add 10 µL of the test inhibitor at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 20 µL of the diluted ATPase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert absorbance values to the amount of phosphate released.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Luciferase-Based ATP Detection Assay (e.g., ADP-Glo™ Assay)
This is a luminescence-based assay that measures the amount of ADP produced, which is then converted back to ATP and detected using luciferase.
Principle: The amount of ADP produced in an ATPase reaction is measured by first eliminating the remaining ATP, then converting the ADP to ATP, and finally detecting the newly synthesized ATP using a luciferase/luciferin reaction.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Similar to the Malachite Green assay.
-
ATPase Enzyme, ATP Solution, and Inhibitor Stock are prepared as described above.
-
ADP-Glo™ Reagent: Contains ADP-Glo™ Reagent and Kinase Detection Substrate.
-
-
Assay Procedure:
-
Perform the ATPase reaction in a similar manner to the Malachite Green assay (inhibitor pre-incubation followed by ATP addition).
-
Stop the ATPase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percentage of inhibition based on controls and determine the IC50 value as described for the Malachite Green assay.
-
Visualization of Concepts
Signaling Pathway Example: The p97/VCP ATPase Pathway
The AAA+ ATPase p97 (also known as VCP) is involved in numerous cellular processes, including protein degradation through the ubiquitin-proteasome system. Inhibitors of p97 are being investigated as potential cancer therapeutics.
Caption: Hypothetical inhibition of the p97/VCP ATPase pathway.
Experimental Workflow for ATPase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing ATPase inhibitors.
Caption: Workflow for ATPase inhibitor discovery and characterization.
Conclusion
While specific selectivity data for this compound is limited in the public domain, the framework presented in this guide provides a clear path for the comprehensive characterization of any novel ATPase inhibitor. By employing robust experimental protocols, presenting data in a clear and comparative format, and understanding the broader context of ATPase signaling pathways, researchers can effectively evaluate the therapeutic potential of new chemical entities. A thorough understanding of an inhibitor's selectivity is paramount for its successful development from a promising hit to a viable clinical candidate.
References
Early Research Findings on ATPase Inhibitors: A Technical Guide
Disclaimer: As of late 2025, publicly available research data specifically identifying a molecule designated "ATPase-IN-2" is limited. This document therefore serves as an in-depth technical guide outlining the core early research findings and methodologies applicable to the characterization of a novel ATPase inhibitor, using "this compound" as a representative example. The data and specific pathways presented are illustrative and based on established principles of ATPase inhibition and drug discovery.
This guide is intended for researchers, scientists, and drug development professionals actively involved in the study and development of ATPase-targeting therapeutics.
Quantitative Data Summary
The initial characterization of a novel ATPase inhibitor such as this compound would involve determining its potency and selectivity. This data is crucial for assessing its potential as a therapeutic agent. The following tables summarize the kind of quantitative data that would be generated in early research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target ATPase | Assay Type | IC50 (nM)[1][2][3] | Ki (nM) | Hill Slope | Notes |
| Target ATPase X | Biochemical | 15.2 ± 2.1 | 7.8 ± 1.5 | 1.1 ± 0.1 | Competitive inhibitor |
| Off-target ATPase Y | Biochemical | 3,450 ± 150 | >10,000 | 0.9 ± 0.2 | Weak inhibition |
| Off-target ATPase Z | Biochemical | >50,000 | >50,000 | N/A | No significant inhibition |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (µM) | Max Inhibition (%) | Time Point (h) | Notes |
| Cancer Cell Line A | Cell Viability | 0.5 ± 0.1 | 95 ± 3 | 72 | Target ATPase X dependent |
| Normal Cell Line B | Cell Viability | 12.8 ± 2.5 | 40 ± 5 | 72 | Demonstrates selectivity |
| Cancer Cell Line C | Target Engagement | 0.2 ± 0.05 | 88 ± 6 | 24 | Cellular thermal shift assay |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of early research findings. Below are representative protocols for key experiments in the characterization of an ATPase inhibitor.
1. ATPase Activity Assay (Biochemical)
This protocol is designed to measure the in vitro ATPase activity and determine the inhibitory potential of a compound.[4][5]
-
Reagents and Materials:
-
Purified ATPase enzyme
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20, pH 7.4
-
ATP solution (e.g., 1 mM)
-
This compound (or other inhibitor) stock solution in DMSO
-
Phosphate detection reagent (e.g., Malachite Green)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of purified ATPase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.
-
2. Cell Viability Assay
This protocol assesses the effect of the inhibitor on the proliferation of cancer and normal cells.
-
Reagents and Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom white plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway involving an ATPase that is targeted by this compound. In this example, the ATPase is a positive regulator of a pro-survival pathway. Inhibition by this compound leads to the downregulation of this pathway and induction of apoptosis.
Caption: A hypothetical signaling pathway where this compound inhibits a target ATPase, leading to apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and characterization of a novel ATPase inhibitor.
Caption: A standard workflow for the discovery and preclinical development of an ATPase inhibitor.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]
- 3. ww2.amstat.org [ww2.amstat.org]
- 4. youtube.com [youtube.com]
- 5. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to ATPase Inhibitor 2 (AI-2) as a Research Tool
This guide is intended for researchers, scientists, and drug development professionals interested in the utilization of ATPase inhibitors as research tools for target validation, pathway elucidation, and therapeutic development.
Introduction to ATPases and a Representative Inhibitor (AI-2)
Adenosine triphosphatases (ATPases) are a superfamily of enzymes crucial for cellular function, catalyzing the hydrolysis of ATP to ADP and inorganic phosphate to release energy.[1][2][3] This energy powers a vast array of biological processes, including ion transport, muscle contraction, DNA replication, and protein folding.[4][5] Given their central role, ATPases are significant targets for therapeutic intervention in diseases like cancer, neurodegeneration, and infectious diseases.
Quantitative Data Summary for AI-2
| Parameter | Value | Target/System | Assay Type |
| IC₅₀ | 25 nM | Recombinant Human HSP90α | Biochemical ATPase Activity Assay (Malachite Green) |
| Kᵢ | 15 nM | Recombinant Human HSP90α | Competitive Binding Assay |
| EC₅₀ | 200 nM | SK-BR-3 Human Breast Cancer Cells | Cell Viability Assay (e.g., CellTiter-Glo®) |
| Client Protein Degradation (DC₅₀) | 150 nM | HER2 in SK-BR-3 Cells | Western Blot Analysis |
Signaling Pathway Modulation
Experimental Protocols
This assay quantifies the ATPase activity of HSP90 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant human HSP90α protein
-
Assay Buffer: 100 mM HEPES (pH 7.5), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (10 mM stock)
-
Malachite Green Reagent
-
384-well microplate
Procedure:
-
Add 10 µL of HSP90α (e.g., at 50 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of ATP (e.g., at 500 µM final concentration) to each well.
-
Incubate the reaction for 90 minutes at 37°C.
-
Stop the reaction and develop the color by adding 80 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Read the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Materials:
-
SK-BR-3 human breast cancer cells (or other appropriate cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-HER2, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed SK-BR-3 cells in a 6-well plate and allow them to adhere overnight.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against HER2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Quantify the band intensity to determine the concentration-dependent degradation of HER2.
Experimental and Logic Workflows
References
In-depth Technical Guide on ATPase-IN-2: Current Understanding and Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the currently available information regarding the ATPase inhibitor, ATPase-IN-2. While a detailed theoretical binding mode remains to be elucidated in publicly accessible literature, this guide synthesizes the known quantitative data, chemical properties, and the general context of ATPase inhibition. The aim is to equip researchers with the foundational knowledge required for further investigation of this compound.
Introduction to this compound
This compound is a small molecule identified as an inhibitor of ATPase activity. It is commercially available and primarily used in a research context. The compound has also been shown to inhibit the glycohydrolase activity of Clostridium difficile toxin B (TcdB), suggesting potential avenues for further therapeutic exploration. However, the specific ATPase enzyme(s) targeted by this compound and the precise mechanism of inhibition have not been detailed in peer-reviewed publications to date.
Quantitative Data
The available quantitative data for this compound is limited to its inhibitory concentrations. This information is summarized in the table below for clear comparison.
| Parameter | Value | Target/Assay | Source |
| IC50 | 0.9 µM | ATPase | [1][2][3][4][5] |
| AC50 | 30.91 µM | C. difficile toxin B (TcdB) glycohydrolase activity | |
| CAS Number | 85573-18-8 | N/A | |
| Molecular Formula | C22H20N2O4 | N/A | |
| Molecular Weight | 376.41 g/mol | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the IC50 and AC50 values of this compound are not available in the public domain. It is presumed that these values were obtained using standard biochemical assays.
-
General ATPase Inhibition Assay (Hypothetical): A typical assay to determine the IC50 would involve incubating the target ATPase enzyme with its substrate, ATP, in the presence of varying concentrations of this compound. The rate of ATP hydrolysis, often measured by quantifying the production of ADP or inorganic phosphate, would be monitored. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
TcdB Glycohydrolase Activity Assay (Hypothetical): The AC50 for TcdB glycohydrolase activity would likely be determined by an assay that measures the cleavage of a specific substrate by the toxin's enzyme domain in the presence of different concentrations of this compound.
Theoretical Binding Mode: A Knowledge Gap
A thorough search of scientific literature and chemical databases did not yield any specific information on the theoretical binding mode of this compound to its target ATPase or to C. difficile toxin B. Key missing information includes:
-
The specific type of ATPase inhibited (e.g., P-type, V-type, F-type, or AAA+ ATPase).
-
The location of the binding site (e.g., orthosteric, allosteric).
-
The key amino acid residues involved in the interaction.
-
The nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).
Without this fundamental data, it is not possible to construct a detailed model of the binding interaction or to visualize the associated signaling pathways or experimental workflows as requested.
General Principles of ATPase Inhibition
ATPases are a diverse group of enzymes that play crucial roles in cellular energy conversion and ion transport. Their inhibition can occur through several mechanisms:
-
Competitive Inhibition: The inhibitor binds to the active site, directly competing with ATP.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Given the lack of specific data for this compound, it is not possible to determine which of these, or other, mechanisms it employs.
Logical Framework for Future Research
To elucidate the theoretical binding mode of this compound, a structured research approach would be necessary. The following diagram outlines a potential workflow for such an investigation.
Conclusion and Future Directions
This compound is an ATPase inhibitor with demonstrated activity, yet its detailed mechanism of action and theoretical binding mode remain to be characterized in the public domain. The quantitative data available confirms its inhibitory potential. Future research efforts should focus on identifying the specific ATPase target(s) of this molecule. Subsequent structural and computational studies will be crucial to unravel its binding mode, which could pave the way for the rational design of more potent and selective inhibitors for therapeutic applications. The inhibition of C. difficile toxin B also warrants further investigation to understand the structural basis of this activity and its potential for development as a novel anti-infective agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATPase - Wikipedia [en.wikipedia.org]
- 4. Clostridioides difficile toxins: mechanisms of action and antitoxin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory proteins of F1F0-ATPase: role of ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATPase Inhibitors in Cell Culture
Note: No specific experimental protocols or quantitative data for a compound designated "ATPase-IN-2" were found in the public domain. The following application notes and protocols are based on established methodologies for evaluating the cellular effects of ATPase inhibitors in general. Researchers should adapt these protocols based on the specific characteristics of their inhibitor of interest.
Introduction
ATPases are a class of enzymes crucial for cellular energy conversion, catalyzing the hydrolysis of ATP to ADP and inorganic phosphate.[1][2][3] This process releases energy that drives numerous cellular functions, including active transport, muscle contraction, and signal transduction.[2][3] In cancer cells, altered energy metabolism is a hallmark, and certain ATPases are overexpressed or dysregulated, contributing to tumor growth, proliferation, and drug resistance. Therefore, targeting ATPases presents a promising therapeutic strategy in oncology. These application notes provide a comprehensive guide for researchers and drug development professionals on the experimental protocols for evaluating ATPase inhibitors in a cell culture setting.
Data Presentation
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds targeting ATPases or related pathways in different cancer cell lines, providing a reference for designing dose-response experiments.
| Compound/Inhibitor | Cell Line | IC50 (µM) | Notes |
| Compound 1 | HCT116 | 22.4 | Cytotoxic effects comparable to 5-FU. |
| Compound 2 | HCT116 | 0.34 | More potent than Compound 1 in HCT116 cells. |
| Compound 1 & 2 | HTB-26, PC-3, HepG2 | 10 - 50 | Effective against aggressive breast, pancreatic, and hepatocellular carcinoma cell lines. |
| PBTDG | Breast Cancer Cells | 1.48 | Compared to Sorafenib (IC50 = 4.45 µM). |
| Gold Complex 4 | MCF-7 | 0.63 - 0.78 | Highly selective towards MCF-7 breast cancer cells compared to normal cells. |
| ADAADi | Various Cancer Cells | Varies | An inhibitor of ATP-dependent chromatin remodeling proteins. |
| Cisplatin | CaOv-4 | >20 µmol/L | Ovarian carcinoma cell line. |
| Carboplatin | CaOv-4 | >100 µmol/L | Ovarian carcinoma cell line. |
Experimental Protocols
Cell Culture and Maintenance
A detailed protocol for the routine culture of mammalian cells for inhibitor studies.
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK-293T, HaCaT).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium for seeding into new culture vessels.
Preparation of ATPase Inhibitor Stock Solution
Proper preparation of the inhibitor is critical for experimental reproducibility.
-
Solubilization: Dissolve the ATPase inhibitor (e.g., "ATPase-IN-X") in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of the ATPase inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the ATPase inhibitor in a culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for 1-2 hours to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
ATPase Activity Assay
This assay measures the direct effect of the inhibitor on ATPase activity in cell lysates.
-
Sample Preparation:
-
Homogenize approximately 2 x 10^6 cells in 400 µL of ice-cold ATPase Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
To remove endogenous phosphate, which can interfere with the assay, precipitate the protein with saturated ammonium sulfate, centrifuge, discard the supernatant, and resuspend the pellet in the original volume of Assay Buffer.
-
-
Assay Procedure:
-
Add 2-20 µL of the cell lysate to wells of a 96-well plate. Adjust the final volume to 100 µL with ATPase Assay Buffer.
-
Prepare a reaction mix containing ATP.
-
Add 100 µL of the Reaction Mix to each well containing the cell lysate.
-
Incubate at 25°C for 30 minutes.
-
Add 30 µL of ATPase Assay Developer to each well.
-
Incubate at 25°C for 30 minutes.
-
Measure the absorbance at 650 nm.
-
-
Data Analysis: Calculate the ATPase activity based on a phosphate standard curve. Compare the activity in inhibitor-treated samples to untreated controls.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of ATPase disrupts ATP hydrolysis, leading to decreased cellular energy, which in turn inhibits cancer cell proliferation and survival, ultimately promoting apoptosis.
Experimental Workflow Diagram
Caption: The experimental workflow for evaluating an ATPase inhibitor, from cell culture preparation to data analysis.
References
Application Notes and Protocols for ATPase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase-IN-2 is a chemical compound identified as an inhibitor of ATPase activity. It has a reported half-maximal inhibitory concentration (IC50) of 0.9 µM for general ATPase activity.[1][2] More specifically, it has been shown to inhibit the glycohydrolase activity of Clostridium difficile toxin B (TcdB) with a half-maximal activity concentration (AC50) of 30.91 µM.[1][2] This document provides detailed application notes and protocols for utilizing this compound in enzymatic assays, catering to researchers in drug development and related scientific fields.
ATPases are a class of enzymes that catalyze the hydrolysis of ATP into ADP and free phosphate, a reaction that releases energy to drive various cellular processes.[3] The dysregulation of ATPase activity is implicated in numerous diseases, making them a significant target for therapeutic intervention. This compound, with its demonstrated inhibitory effects, serves as a valuable tool for studying ATPase-dependent pathways and for screening potential drug candidates.
These protocols will focus on two primary applications of this compound:
-
Inhibition of the glycohydrolase activity of C. difficile Toxin B (TcdB).
-
General screening of ATPase activity to identify potential novel ATPase targets.
Quantitative Data Summary
The following table summarizes the known quantitative inhibitory activities of this compound.
| Target Activity | Inhibitor | IC50 / AC50 | Reference |
| General ATPase Activity | This compound | 0.9 µM | |
| C. difficile Toxin B (TcdB) Glycohydrolase Activity | This compound | 30.91 µM |
Protocol 1: Inhibition of C. difficile Toxin B (TcdB) Glycohydrolase Activity
Principle
C. difficile toxin B (TcdB) is a major virulence factor that causes cytotoxicity by inactivating Rho family GTPases through glucosylation. This process involves the hydrolysis of UDP-glucose. The glycohydrolase activity of TcdB can be measured by quantifying the amount of a product formed from a substrate analog. This protocol describes a colorimetric assay to measure the inhibition of TcdB glycohydrolase activity by this compound.
Materials
-
Purified recombinant C. difficile Toxin B (TcdB)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
UDP-glucose (substrate)
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 1 mM MnCl2, 1 mM DTT, pH 7.5
-
Detection Reagent (e.g., a kit to measure UDP production)
-
96-well microplates
-
Microplate reader
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Prepare a solution of TcdB in Assay Buffer. The final concentration should be determined based on enzyme activity titration.
-
Prepare a solution of UDP-glucose in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control.
-
Add 80 µL of the TcdB solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the UDP-glucose solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction according to the detection reagent manufacturer's instructions.
-
Add the detection reagent to quantify the amount of UDP produced.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the AC50 value.
-
Diagram of Experimental Workflow for TcdB Inhibition Assay
Workflow for TcdB glycohydrolase inhibition assay.
Protocol 2: General ATPase Activity Screening
Principle
This protocol provides a general method for screening the inhibitory effect of this compound on a purified ATPase of interest. The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Malachite Green assay. This method is adaptable and can be optimized for various ATPases.
Materials
-
Purified ATPase enzyme of interest
-
This compound (dissolved in DMSO)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT; buffer composition may need to be optimized for the specific ATPase)
-
Malachite Green Phosphate Assay Kit (or similar Pi detection reagent)
-
96-well microplates
-
Microplate reader
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO in Assay Buffer).
-
Prepare a solution of the purified ATPase in Assay Buffer. The optimal concentration should be determined by titration to ensure the reaction is in the linear range.
-
Prepare a solution of ATP in Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 40 µL of the ATPase solution to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions.
-
Allow color to develop and then measure the absorbance at the specified wavelength (typically around 620-650 nm).
-
-
Data Analysis:
-
Create a standard curve using the provided phosphate standards to determine the concentration of Pi released in each well.
-
Calculate the rate of ATP hydrolysis.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Diagram of Signaling Pathway Inhibition
Inhibition of the ATPase catalytic cycle by this compound.
References
Application Notes and Protocols for ATPase Inhibitor (Bafilomycin A1) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the dosage and administration of the vacuolar H+-ATPase (V-ATPase) inhibitor, Bafilomycin A1, in various animal models. Bafilomycin A1 is a macrolide antibiotic isolated from Streptomyces griseus that specifically inhibits V-ATPases, which are crucial for the acidification of intracellular organelles like lysosomes and endosomes.[1][2] This inhibition disrupts processes such as autophagy, endocytosis, and protein degradation, making Bafilomycin A1 a valuable tool for studying these pathways and a potential therapeutic agent, particularly in cancer research.[3][4][5] The following protocols and data are intended to guide researchers in the effective in vivo application of Bafilomycin A1.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration routes for Bafilomycin A1 in mouse models.
Table 1: In Vivo Dosage of Bafilomycin A1 in Mice
| Animal Model | Dosage | Route of Administration | Therapeutic Area | Reference |
| NOD-SCID Mice (B-cell acute lymphoblastic leukemia xenograft) | 0.1 mg/kg/day | Intraperitoneal (i.p.) | Cancer | |
| NOD-SCID Mice (B-cell acute lymphoblastic leukemia xenograft) | 1 mg/kg/day | Intraperitoneal (i.p.) | Cancer | |
| db/db Mice (diabetic wound healing model) | 1 mg/kg/day | Intraperitoneal (i.p.) | Wound Healing | |
| C57BL/6J Mice (toxicity study) | 0.1 - 25 mg/kg | Intraperitoneal (i.p.) | Toxicology | |
| Tumor-bearing Mice | 0.1 mg/kg/day (low-dose) | Not specified | Cancer | |
| Tumor-bearing Mice | 1 mg/kg/day (high-dose) | Not specified | Cancer | |
| NSG Mice (toxicity study) | 0.1 mg/kg | Not specified | Toxicology |
Table 2: Formulation and Vehicle for In Vivo Administration
| Formulation Component | Concentration/Ratio | Purpose | Reference |
| Bafilomycin A1 | 100 mg/mL (stock) | Active Pharmaceutical Ingredient | |
| DMSO | 100 mg/mL (stock solvent) | Solvent for stock solution | |
| Normal Saline | Diluent to 0.1 mg/mL | Vehicle for injection |
Experimental Protocols
Protocol 1: In Vivo Administration of Bafilomycin A1 in a Mouse Xenograft Model of Leukemia
This protocol is adapted from studies investigating the anti-leukemic effects of Bafilomycin A1.
1. Materials:
-
Bafilomycin A1 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or normal saline
-
6- to 8-week-old male NOD-SCID mice
-
697 B-ALL (B-cell acute lymphoblastic leukemia) cells
-
Sterile syringes and needles (27-gauge or smaller)
2. Preparation of Bafilomycin A1 Solution:
-
Prepare a stock solution of Bafilomycin A1 in DMSO. For example, to make a 1 mg/mL stock, dissolve 1 mg of Bafilomycin A1 in 1 mL of DMSO.
-
For injection, dilute the stock solution in sterile PBS or normal saline to the final desired concentration (e.g., 0.01 mg/mL for a 0.1 mg/kg dose in a 20g mouse with an injection volume of 200 µL). The final concentration of DMSO should be minimized to avoid toxicity.
3. Animal Procedure:
-
Inject 5 x 10^6 697 B-ALL cells into the tail vein of each NOD-SCID mouse.
-
Allow the leukemia cells to proliferate in vivo for 6 days.
-
After 6 days, begin treatment with Bafilomycin A1.
-
Administer Bafilomycin A1 via intraperitoneal (i.p.) injection at a dose of 0.1 mg/kg or 1 mg/kg daily for the duration of the study.
-
A control group should receive vehicle (e.g., a similar dilution of DMSO in PBS) injections.
-
Monitor mice daily for signs of toxicity, such as weight loss, and for disease progression (e.g., enlarged lymph nodes, hepatosplenomegaly).
4. Endpoint Analysis:
-
At the end of the study, euthanize mice and collect tissues (e.g., bone marrow, spleen, liver) for analysis.
-
Analyze the percentage of leukemia cells in various tissues by flow cytometry.
-
Perform histological analysis of organs to assess leukemic infiltration and any potential organ toxicity.
Protocol 2: In Vivo Administration of Bafilomycin A1 in a Diabetic Wound Healing Model
This protocol is based on a study evaluating the effect of Bafilomycin A1 on chronic wound healing.
1. Materials:
-
Bafilomycin A1 powder
-
DMSO
-
Sterile normal saline
-
db/db diabetic mice and non-diabetic db/m control mice
-
Surgical instruments for creating full-thickness skin wounds
-
Sterile syringes and needles
2. Preparation of Bafilomycin A1 Solution:
-
Prepare a 100 mg/mL stock solution of Bafilomycin A1 in DMSO.
-
Dilute the stock solution to 0.1 mg/mL with sterile normal saline for injection.
3. Animal Procedure:
-
Anesthetize the mice.
-
Create a full-thickness cutaneous wound on the dorsum of each mouse using a sterile biopsy punch.
-
Divide the db/db mice into a treatment group and a control group. The db/m mice will serve as a non-diabetic control group.
-
Beginning on the day of surgery, administer Bafilomycin A1 to the treatment group via intraperitoneal (i.p.) injection at a dose of 1 mg/kg per day.
-
Administer an equivalent volume of the vehicle (saline with a corresponding low concentration of DMSO) to the db/db and db/m control groups.
-
Monitor wound healing by photographing the wounds at regular intervals (e.g., days 1, 3, 6, 9, and 14).
4. Endpoint Analysis:
-
At specified time points, euthanize a subset of mice from each group.
-
Excise the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Analyze wound closure rates from the photographs.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bafilomycin A1 Action
Bafilomycin A1 primarily acts by inhibiting the V-ATPase proton pump. This leads to a disruption of pH gradients in intracellular organelles, which in turn affects several downstream signaling pathways, most notably autophagy and the mTOR (mammalian target of rapamycin) signaling cascade.
Caption: Bafilomycin A1 inhibits V-ATPase, blocking lysosomal acidification and autophagosome-lysosome fusion, thereby inhibiting autophagy. It can also modulate mTOR signaling.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of Bafilomycin A1 in a cancer model.
Caption: A generalized workflow for conducting an in vivo efficacy study of Bafilomycin A1 in a preclinical cancer model.
References
- 1. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]
- 2. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPases, inhibits the receptor-mediated endocytosis of asialoglycoproteins in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ATPase-IN-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase-IN-2 is a small molecule inhibitor with a reported IC50 value of 0.9 µM against a yet-to-be-fully-specified ATPase.[1][2][3] Additionally, this compound has been shown to inhibit the glycohydrolase activity of Clostridioides difficile toxin B (TcdB) with an AC50 of 30.91 µM.[1][2] ATPases are a broad family of enzymes that play critical roles in cellular energy homeostasis and signal transduction, making them attractive therapeutic targets for a range of diseases. This document provides detailed protocols for assessing the biochemical and cell-based efficacy of this compound.
Biochemical Efficacy: Measuring Direct ATPase Inhibition
To determine the potency of this compound against its target ATPase, a direct enzymatic assay is employed. The Malachite Green assay is a common, colorimetric method for measuring the inorganic phosphate (Pi) released during ATP hydrolysis.
Protocol 1: Determination of IC50 of this compound using the Malachite Green Assay
Objective: To determine the concentration of this compound that inhibits 50% of the target ATPase activity (IC50).
Materials:
-
Purified target ATPase enzyme
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent
-
384-well microplate
-
Plate reader capable of measuring absorbance at 620-650 nm
Workflow:
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a 10-point serial dilution of this compound in the assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM). Include a vehicle control (e.g., DMSO).
-
Dispense Inhibitor: Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
Add ATPase Enzyme: Add 10 µL of the purified ATPase enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes.
-
Initiate Reaction: Add 10 µL of ATP solution (at the K
mconcentration for the enzyme) to each well to start the reaction. -
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Develop Color: Add 25 µL of Malachite Green reagent to each well to stop the reaction. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance of each well at 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target ATPase | IC50 (µM) |
| This compound | [Specify Target] | 0.9 |
Cell-Based Efficacy: Assessing Protection Against C. difficile Toxin B
C. difficile Toxin B (TcdB) is a glucosyltransferase that inactivates small GTPases in host cells, leading to cytoskeleton disruption and cell death. The reported inhibitory activity of this compound on TcdB's glycohydrolase function suggests a potential protective effect in a cellular context.
Protocol 2: Evaluation of Cytoprotective Effects of this compound against TcdB
Objective: To determine the concentration of this compound that provides 50% protection (EC50) to cells from TcdB-induced cytotoxicity.
Materials:
-
A suitable cell line (e.g., Vero, CHO)
-
Cell culture medium and supplements
-
C. difficile Toxin B (TcdB)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Hypothetical Signaling Pathway of TcdB and this compound Intervention:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours.
-
Toxin Challenge: Add TcdB to each well at a pre-determined cytotoxic concentration (e.g., EC80). Include control wells with no toxin and no inhibitor (100% viability) and wells with toxin but no inhibitor (0% protection).
-
Incubation: Incubate the plate for 24-48 hours, or until significant cytotoxicity is observed in the toxin-only wells.
-
Cell Viability Assay: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the control wells (no toxin = 100% viability, toxin only = 0% viability).
-
Calculate the percentage of protection for each concentration of this compound.
-
Plot the percentage of protection against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation:
| Compound | Cell Line | Toxin | EC50 (µM) |
| This compound | Vero | TcdB | [To be determined] |
Summary
These protocols provide a framework for the comprehensive evaluation of this compound efficacy. The biochemical assay directly measures the inhibitory potential against a purified ATPase, while the cell-based assay assesses the functional consequence of this inhibition in a disease-relevant context, specifically the intoxication process of C. difficile Toxin B. The resulting IC50 and EC50 values are crucial for the further development and characterization of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for ATPase Inhibitor BAY-850 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-850 is a potent and selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3] ATAD2 is an epigenetic regulator and transcriptional cofactor that is overexpressed in various cancers, including breast, lung, and ovarian cancer, and its high expression is often correlated with poor patient prognosis.[2][4] As a transcriptional co-regulator, ATAD2 interacts with chromatin and influences the expression of genes involved in cell proliferation and survival. BAY-850 targets the bromodomain of ATAD2, preventing its interaction with acetylated histones and disrupting its function in chromatin organization and gene regulation, ultimately leading to a halt in cancer cell proliferation and tumor growth. These application notes provide an overview of the use of BAY-850 in cancer research, including its mechanism of action, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
BAY-850 is an ATP-competitive inhibitor that binds to the bromodomain of ATAD2. This binding event has a unique mode of action, inducing the dimerization of the ATAD2 bromodomain. This dimerization prevents ATAD2 from binding to acetylated histones on the chromatin, thereby displacing it from its sites of action. The disruption of ATAD2's interaction with chromatin leads to the downregulation of oncogenic gene expression, resulting in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.
Signaling Pathway
The inhibition of ATAD2 by BAY-850 impacts several cancer-associated signaling pathways. ATAD2 is known to act as a coactivator for several key oncogenic transcription factors, including c-Myc, ERα, and E2F. By displacing ATAD2 from chromatin, BAY-850 can effectively downregulate the transcriptional programs driven by these factors, which are crucial for cell cycle progression and proliferation. Furthermore, studies have linked ATAD2 to the PI3K/AKT/mTOR and MAPK signaling pathways. Inhibition of ATAD2 may, therefore, lead to the suppression of these pro-survival pathways.
Caption: Mechanism of action of BAY-850 in cancer cells.
Quantitative Data
The following tables summarize the reported in vitro and in vivo efficacy of BAY-850 in various cancer models.
Table 1: In Vitro Activity of BAY-850
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 | - | ATAD2 (biochemical assay) | 22 nM | |
| Cellular Activity | MCF-7 | Breast Cancer | 1 µM (maximal on-target activity) | |
| Proliferation Inhibition | PA-1, SKOV3 | Ovarian Cancer | 5 µM | |
| Apoptosis Induction | PA-1, SKOV3 | Ovarian Cancer | 5 µM | |
| Cell Cycle Arrest | PA-1, SKOV3 | Ovarian Cancer | 5 µM |
Table 2: In Vivo Activity of BAY-850
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| SKOV3 Mouse Xenograft | Ovarian Cancer | 20 mg/kg | Reduced tumor volume and percentage of lung metastases |
Experimental Protocols
In Vitro ATAD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from methodologies used to characterize bromodomain inhibitors.
Objective: To determine the IC50 of BAY-850 against the ATAD2 bromodomain.
Materials:
-
Recombinant human ATAD2 bromodomain protein
-
Biotinylated tetra-acetylated histone H4 peptide (ligand)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
BAY-850 (serial dilutions)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of BAY-850 in assay buffer.
-
In a 384-well plate, add the ATAD2 protein, biotinylated histone peptide, and the serially diluted BAY-850.
-
Incubate the mixture at room temperature for 60 minutes to allow for binding equilibrium.
-
Add the Europium-labeled antibody and streptavidin-APC to the wells.
-
Incubate for another 60 minutes at room temperature in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the emission at 665 nm to 615 nm.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Application Notes and Protocols for Assessing ATAD2 Inhibitor Cytotoxicity
These comprehensive application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxicity of ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors.
Introduction
ATAD2 is an epigenetic regulator and transcriptional co-regulator that is overexpressed in a variety of cancers, including breast, lung, and liver cancer.[1] It plays a crucial role in cell proliferation, survival, and metastasis, making it a promising therapeutic target.[1][2] ATAD2 inhibitors are a class of small molecules that block the function of the ATAD2 protein, leading to a halt in cancer cell proliferation and, in some cases, the induction of programmed cell death (apoptosis).[1] This document outlines detailed protocols for evaluating the cytotoxic effects of these inhibitors on cancer cell lines.
Data Presentation
The following table summarizes the cytotoxic effects of various ATAD2 inhibitors on different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency and for the selection of appropriate concentration ranges for in-house experiments.
| Inhibitor | Target Domain | Cell Line | Assay Type | IC50/GI50 | Reference |
| AM879 | Bromodomain | MDA-MB-231 (Breast Cancer) | MTT | 2.43 µM | [3] |
| AM879 | Bromodomain | MDA-MB-231 (Breast Cancer) | TR-FRET | 3.565 µM | |
| Compound 19f (ATAD2-IN-1) | Bromodomain | BT-549 (Breast Cancer) | Anti-proliferation | 5.43 µM | |
| Compound 19f (ATAD2-IN-1) | Bromodomain | ATAD2 | Biochemical | 0.27 µM | |
| BAY-850 | Bromodomain | PA-1 (Ovarian Cancer) | MTT | Dose-dependent inhibition | |
| BAY-850 | Bromodomain | SK-OV3 (Ovarian Cancer) | MTT | Dose-dependent inhibition | |
| BAY-850 | Bromodomain | MCF7 (Breast Cancer) | Growth Inhibition | Single-digit µM range | |
| BAY-850 | Bromodomain | MDA-MB-231 (Breast Cancer) | Growth Inhibition | Single-digit µM range | |
| GSK8814 | Bromodomain | ATAD2 | Biochemical | 0.059 µM | |
| AZ13824374 | Bromodomain | HCT116 (Colon Cancer) | Cellular | pIC50 of 6.9 |
Signaling Pathways Modulated by ATAD2 Inhibition
Inhibition of ATAD2 has been shown to induce cytotoxicity through the modulation of several key signaling pathways involved in cell cycle regulation and apoptosis.
References
- 1. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing ATPase-IN-2 for the Investigation of Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS), where the F1Fo-ATP synthase (Complex V) plays a pivotal role in generating adenosine triphosphate (ATP).[1][2] The study of mitochondrial function and dysfunction is crucial in various fields, including metabolic diseases, neurodegeneration, and cancer research.[1][3] Small molecule inhibitors of ATP synthase are invaluable tools for dissecting the intricacies of mitochondrial bioenergetics.
ATPase-IN-2 is a known inhibitor of ATPase activity with a reported IC50 of 0.9 µM. While its primary characterized activity is the inhibition of C. difficile toxin B glycohydrolase, its potential as a tool to modulate mitochondrial ATP synthesis warrants investigation. These application notes provide a framework and detailed protocols for researchers to explore the effects of this compound on mitochondrial function.
Mechanism of Action
ATP synthase, a complex molecular motor, couples the electrochemical gradient generated by the electron transport chain to the synthesis of ATP from ADP and inorganic phosphate (Pi).[2] ATPase inhibitors can act on different subunits of this complex, disrupting either the proton translocation (Fo subunit) or the catalytic activity (F1 subunit). The precise binding site and inhibitory mechanism of this compound on mitochondrial ATP synthase have not been extensively characterized in publicly available literature. Therefore, initial experiments should focus on determining its specific effects on mitochondrial respiration and ATP production.
Key Applications
-
Investigating the role of ATP synthase in cellular bioenergetics: By inhibiting ATP synthesis, this compound can be used to study the cellular response to energy stress and the activation of alternative metabolic pathways.
-
Studying mitochondrial dysfunction in disease models: Researchers can use this compound to mimic conditions of impaired ATP synthesis observed in various pathologies.
-
Screening for novel therapeutic agents: Understanding the effects of this compound can aid in the development of new drugs targeting mitochondrial metabolism.
Data Presentation
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be summarized in structured tables.
Table 1: Effect of this compound on Mitochondrial Respiration
| Concentration of this compound (µM) | Basal Respiration (OCR, pmol/min) | ATP-linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control (e.g., DMSO) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 |
Table 2: Effect of this compound on Cellular ATP Levels
| Concentration of this compound (µM) | Cellular ATP Level (µM) | % of Control |
| Vehicle Control (e.g., DMSO) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Concentration of this compound (µM) | Fluorescent Intensity Ratio (e.g., JC-1 Red/Green) | % of Control |
| Vehicle Control (e.g., DMSO) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the impact of this compound on mitochondrial function.
Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), providing insights into different aspects of mitochondrial respiration.
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (or similar)
-
Extracellular flux analyzer (e.g., Seahorse XFe96)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound in the assay medium at various concentrations. Also, prepare solutions of oligomycin, FCCP, and rotenone/antimycin A as per the manufacturer's instructions.
-
Assay Setup:
-
One hour before the assay, replace the culture medium with the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with the prepared solutions:
-
Port A: this compound or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
-
Measurement: Place the cell culture plate in the extracellular flux analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Determination of Cellular ATP Levels
This protocol measures the total cellular ATP content to assess the direct impact of this compound on energy production.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
ATP bioluminescence assay kit (e.g., luciferase-based)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or vehicle for a specified duration.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's protocol to release intracellular ATP.
-
ATP Measurement: Add the luciferase-based reagent to the cell lysates. This reaction produces light in proportion to the amount of ATP present.
-
Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the ATP concentration based on a standard curve and normalize to the protein concentration of each sample.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
JC-1 or TMRE fluorescent dye
-
Fluorescence microscope or flow cytometer
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound or vehicle.
-
Dye Loading: Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, it remains as monomers and emits green fluorescence.
-
TMRE: This dye accumulates in active mitochondria with an intact membrane potential, and its fluorescence intensity is proportional to the ΔΨm.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Capture images of the cells and analyze the red and green fluorescence intensity.
-
Flow Cytometry: Analyze the cell population for changes in fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the mean fluorescence intensity for TMRE to quantify changes in ΔΨm.
Visualizations
To better understand the experimental workflows and the potential signaling pathways affected by this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing mitochondrial respiration.
Caption: Workflow for measuring cellular ATP levels.
Caption: Workflow for mitochondrial membrane potential assay.
Caption: Hypothesized impact of this compound on mitochondria.
Conclusion
This compound presents a potential tool for the study of mitochondrial function through the inhibition of ATP synthase. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers to systematically investigate its effects on cellular bioenergetics. Due to the limited specific data on this compound in the context of mitochondrial research, it is imperative for investigators to perform thorough dose-response and time-course experiments to validate its effects in their specific experimental systems.
References
Application Notes: ATAD2 Inhibitors in Combination with Other Kinase Inhibitors
An extensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "ATPase-IN-2". It is possible that this is an internal research compound name, a less common identifier, or a hypothetical molecule.
However, the query points to a significant area of research in oncology: the inhibition of ATPases, specifically the ATPase family AAA domain-containing protein 2 (ATAD2) , and the combination of such inhibitors with other kinase inhibitors. ATAD2 is a well-documented oncogene and a promising therapeutic target in various cancers.[1][2][3]
This document will, therefore, provide detailed application notes and protocols based on the broader class of ATAD2 inhibitors and their potential synergistic applications with other kinase inhibitors, as this aligns with the spirit of the original request.
1. Introduction to ATAD2 as a Therapeutic Target
ATAD2 (also known as ANCCA) is a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family that functions as an epigenetic regulator and transcriptional co-regulator.[2][4] It is frequently overexpressed in a wide range of solid tumors, including breast, lung, liver, and prostate cancers, where its high expression is correlated with poor prognosis.
The ATAD2 protein is characterized by two key functional domains:
-
AAA+ ATPase Domain: This domain binds and hydrolyzes ATP, providing the energy for ATAD2's function as a chromatin remodeler.
-
Bromodomain (BRD): This domain recognizes and binds to acetylated lysine residues on histone proteins, targeting ATAD2 to specific chromatin regions.
By binding to chromatin, ATAD2 influences the expression of genes critical for cell proliferation, survival, and differentiation, thereby driving tumor growth and metastasis. Inhibition of ATAD2's ATPase activity or its bromodomain is therefore a rational strategy for cancer therapy.
2. Rationale for Combining ATAD2 Inhibitors with Other Kinase Inhibitors
Cancer is a complex disease often driven by multiple dysregulated signaling pathways. While single-agent therapies can be effective, they are often limited by innate or acquired resistance. Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern oncology.
The combination of an ATAD2 inhibitor with a kinase inhibitor is based on the principle of targeting distinct but complementary cancer-promoting pathways to achieve a synergistic or additive therapeutic effect.
-
Kinase Inhibitors: These drugs target protein kinases, enzymes that are crucial components of signaling pathways controlling cell growth, proliferation, and survival (e.g., EGFR, BRAF, MEK, CDK4/6).
-
ATAD2 Inhibitors: These agents disrupt the epigenetic regulation of gene expression, affecting a different set of oncogenic programs.
The potential benefits of such a combination include:
-
Enhanced Anti-tumor Efficacy: By hitting two different critical pathways, the combination may induce a more profound and durable anti-cancer response.
-
Overcoming Drug Resistance: If a tumor develops resistance to a kinase inhibitor through the activation of alternative signaling pathways, an ATAD2 inhibitor might be able to suppress the transcription of the genes involved in this resistance mechanism.
-
Dose Reduction and Lower Toxicity: A synergistic interaction may allow for the use of lower doses of each drug, potentially reducing side effects.
3. Illustrative Data: Synergistic Effects of an ATAD2 Inhibitor with a Kinase Inhibitor
The following table presents hypothetical but plausible quantitative data from a study evaluating the combination of a selective ATAD2 inhibitor (ATAD2i) and a well-characterized kinase inhibitor (e.g., an EGFR inhibitor, EGFRi) in a cancer cell line overexpressing both ATAD2 and EGFR.
| Compound/Combination | IC50 (nM) in NCI-H1975 Cells | Combination Index (CI) |
| ATAD2 Inhibitor (ATAD2i) | 850 | - |
| EGFR Inhibitor (EGFRi) | 120 | - |
| ATAD2i + EGFRi (1:1 ratio) | 75 | 0.45 |
Note: The data in this table is for illustrative purposes only and is not derived from a specific published study on "this compound". The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
4. Experimental Protocols
This section provides a detailed protocol for assessing the synergistic effects of an ATAD2 inhibitor in combination with a kinase inhibitor in a relevant cancer cell line.
4.1. Cell Culture and Reagents
-
Cell Line: NCI-H1975 (human lung adenocarcinoma), known to overexpress ATAD2 and harbor an EGFR mutation.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inhibitors:
-
ATAD2 Inhibitor (e.g., AZ13824374 or similar): Dissolved in DMSO to a stock concentration of 10 mM.
-
Kinase Inhibitor (e.g., Gefitinib, an EGFR inhibitor): Dissolved in DMSO to a stock concentration of 10 mM.
-
4.2. Cell Viability Assay (MTS Assay)
-
Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ATAD2 inhibitor and the kinase inhibitor, both alone and in combination at a constant ratio (e.g., 1:1).
-
Treat the cells with the compounds for 72 hours. Include a DMSO-only control.
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
4.3. Synergy Analysis
-
The interaction between the two inhibitors can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This can be done using software such as CompuSyn.
4.4. Western Blot Analysis for Pathway Modulation
-
Seed NCI-H1975 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the ATAD2 inhibitor, the kinase inhibitor, the combination, and a DMSO control at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, c-Myc, and β-actin as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using an imaging system.
5. Visualizations
5.1. Signaling Pathway Diagram
A simplified diagram of the EGFR kinase and ATAD2 signaling pathways.
5.2. Experimental Workflow Diagram
A workflow for assessing the synergy of an ATAD2 inhibitor and a kinase inhibitor.
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Detection of ATPase Inhibitors in Tissue Samples
Introduction
The ATPase family AAA domain-containing protein 2 (ATAD2) is a significant target in cancer research due to its role in promoting tumor growth and survival.[1][2] ATAD2 functions as a transcriptional co-regulator, influencing the expression of genes involved in cell proliferation and survival.[3] Its overexpression is noted in various cancers, including those of the breast, lungs, and liver, making it a prime candidate for therapeutic intervention.[3] Small molecule inhibitors targeting the ATPase domain of ATAD2 are being developed to disrupt its oncogenic functions.[3]
For researchers and drug development professionals, accurately detecting and quantifying these small molecule inhibitors, referred to herein as "ATPase-IN-2," in tissue samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This document provides detailed application notes and protocols for the detection and quantification of such inhibitors in tissue samples, with a focus on advanced analytical techniques.
Methods for Detecting this compound in Tissue Samples
The primary methods for the direct detection and quantification of a small molecule inhibitor like this compound in tissue samples are mass spectrometry-based. These techniques offer high sensitivity and specificity, which are essential for distinguishing the inhibitor from a complex biological matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in biological matrices. This method involves homogenizing the tissue, extracting the inhibitor, separating it from other components using liquid chromatography, and then detecting and quantifying it using tandem mass spectrometry.
Imaging Mass Spectrometry (MSI)
MSI is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections without the need for labeling. This can provide valuable information on whether the inhibitor reaches its target tissue and how it is distributed within the tissue architecture.
Indirect Methods: Target Engagement and Downstream Effects
In addition to direct detection, the biological activity of this compound can be assessed by measuring its effects on the ATAD2 signaling pathway. ATAD2 is known to regulate the expression of several genes involved in cell cycle and proliferation, such as c-Myc and E2F1. Therefore, quantifying the mRNA levels of these downstream target genes can serve as an indirect measure of the inhibitor's efficacy.
Data Presentation
The following table summarizes key quantitative data for known ATAD2 inhibitors, which can be used as a reference for expected ranges and potency.
| Compound | Target | IC50 (µM) | Cell-based Assay IC50 (µM) | Notes |
| GSK8814 | ATAD2 Bromodomain | 0.059 | 2.7 (LNCaP cells) | Potent and selective chemical probe. |
| AZ13824374 | ATAD2 | - | - | A potent and selective ATAD2 inhibitor. |
| BAY-850 | ATAD2 Bromodomain | - | - | Induces ATAD2 bromodomain dimerization. |
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue by LC-MS/MS
This protocol provides a general procedure for the extraction and quantification of a small molecule inhibitor from tissue homogenates.
Materials:
-
Tissue samples
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Organic solvent (e.g., acetonitrile, methanol) for extraction
-
Internal Standard (IS): a structurally similar molecule to this compound, ideally a stable isotope-labeled version.
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
Procedure:
-
Sample Preparation:
-
Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a measured volume of homogenization buffer and the internal standard.
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
-
Extraction:
-
Add 3 volumes of cold organic solvent (e.g., acetonitrile) to the tissue homogenate to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Concentration:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a suitable C18 reversed-phase column with a gradient elution.
-
Detect the analyte and the internal standard using Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the IS will need to be optimized.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the tissue sample by interpolating from the calibration curve.
-
Protocol 2: Visualization of this compound in Tissue Sections by Imaging Mass Spectrometry (MSI)
This protocol outlines a general workflow for MSI analysis.
Materials:
-
Frozen tissue sections mounted on conductive slides
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid for MALDI-MSI)
-
Matrix deposition device (e.g., automated sprayer)
-
MALDI-TOF or other imaging mass spectrometer
Procedure:
-
Sample Preparation:
-
Cryo-section the frozen tissue at a thickness of 10-20 µm.
-
Thaw-mount the tissue section onto a conductive glass slide.
-
-
Matrix Application:
-
Apply a uniform layer of matrix solution over the tissue section using an automated sprayer for consistent crystal formation.
-
-
MSI Data Acquisition:
-
Load the slide into the imaging mass spectrometer.
-
Define the region of interest for analysis.
-
Acquire mass spectra at discrete positions across the tissue section.
-
-
Data Analysis:
-
Generate ion images for the m/z corresponding to this compound to visualize its distribution within the tissue.
-
Correlate the ion images with histological images of the same tissue section if desired.
-
Protocol 3: Indirect Measurement of Downstream Gene Expression by RT-qPCR
This protocol describes how to measure changes in the expression of ATAD2 target genes.
Materials:
-
Tissue samples (treated with this compound and control)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., c-Myc, E2F1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tissue samples in lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the gene expression levels between the this compound treated and control groups.
-
Visualizations
Caption: ATAD2 Signaling Pathway and Inhibition.
Caption: LC-MS/MS Experimental Workflow.
Caption: Imaging Mass Spectrometry Workflow.
References
Practical Guide for the Preparation of ATPase-IN-2 Solutions
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation of solutions of ATPase-IN-2, a known inhibitor of ATPase activity and Clostridium difficile Toxin B (TcdB) glycohydrolase activity. Detailed protocols for solubilization, storage, and handling are presented to ensure consistent and effective use in experimental settings. This guide is intended to support research in areas such as enzymology, infectious diseases, and drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor with demonstrated activity against a broad ATPase target, as well as specific inhibitory action against the glycohydrolase activity of Clostridium difficile Toxin B (TcdB)[1][2]. Inhibition of TcdB is of significant interest as this toxin is a key virulence factor in C. difficile infections, a major cause of antibiotic-associated diarrhea[3][4]. The toxin exerts its pathogenic effects by glucosylating and thereby inactivating Rho family GTPases within host cells. This disruption of the actin cytoskeleton leads to characteristic cell rounding and ultimately cell death[3]. Understanding the preparation and handling of inhibitors like this compound is crucial for researchers investigating the mechanisms of TcdB-mediated pathology and for the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 85573-18-8 | |
| IC₅₀ (ATPase) | 0.9 µM | |
| AC₅₀ (TcdB glycohydrolase) | 30.91 µM | |
| Solubility in DMSO | 5.81 mg/mL (15.44 mM) | |
| Solubility in Ethanol | < 1 mg/mL (insoluble) | |
| Solubility in DMEM | < 1 mg/mL (insoluble) |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
1 M Hydrochloric acid (HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipettes and sterile, filtered pipette tips
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and water content can significantly impact solubility.
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Aid dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
For enhanced solubility, the pH of the DMSO solution can be adjusted to 2 with 1 M HCl. Add the HCl dropwise while vortexing and visually inspecting for complete dissolution.
-
-
Sterile filtration (optional): For cell culture applications, it is recommended to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental volume.
-
Prepare the working solution: Add the calculated volume of the stock solution to the final volume of pre-warmed cell culture medium or assay buffer. Mix thoroughly by gentle inversion or pipetting.
-
Final DMSO concentration: Be mindful of the final concentration of DMSO in your working solution, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of TcdB Inhibition
Caption: Inhibition of TcdB-mediated Rho GTPase inactivation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Critical Roles of Clostridium difficile Toxin B Enzymatic Activities in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Clostridium difficile TcdA and TcdB toxins with transition state analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting ATPase-IN-2 insolubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the novel ATPase inhibitor, ATPase-IN-2.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: The initial and most critical step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing capabilities for many organic molecules.[1][2] From this concentrated stock, you can then make serial dilutions into your aqueous experimental medium. It is imperative to keep the final concentration of the organic solvent in your assay low, typically below 0.5% (v/v), to avoid impacting the biological system.[1]
Q2: I'm still observing precipitation after diluting my DMSO stock solution into my cell culture medium. What are the likely causes?
A2: Precipitation upon dilution into aqueous media is a common issue and can be attributed to several factors:
-
Poor aqueous solubility: Many small molecule inhibitors, including those targeting ATPases, often have low solubility in aqueous solutions.[2]
-
High final concentration: Your target experimental concentration may surpass the solubility limit of this compound in the specific medium.[2]
-
"Solvent shock": The rapid change from a high-concentration organic solvent to an aqueous environment can cause the compound to precipitate out of solution.
-
Media components: Proteins, salts, and pH buffers within the cell culture medium can interact with this compound and decrease its solubility.
-
Temperature fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of some compounds.
Q3: What are the best practices for storing this compound stock solutions?
A3: To maintain the integrity and stability of your this compound stock solution, proper storage is essential. Stock solutions in DMSO should be aliquoted into single-use volumes to prevent multiple freeze-thaw cycles, which can lead to precipitation. Store these aliquots at -20°C or -80°C in tightly sealed vials to minimize water absorption by the hygroscopic DMSO.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, besides DMSO, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental system to that solvent. It is advisable to test the solubility in a few different solvents to find the most suitable one for your application.
Troubleshooting Guide for this compound Insolubility
If you are experiencing insolubility issues with this compound, follow this tiered troubleshooting guide.
Tier 1: Optimizing the Stock Solution
The quality and preparation of your stock solution are fundamental to preventing precipitation in your final assay.
Factors Affecting Stock Solution Solubility:
-
Compound Purity: Impurities can significantly hinder solubility. Always use a high-purity grade of this compound.
-
Solvent Quality: Use anhydrous, high-purity DMSO. Water absorbed by DMSO can reduce the solubility of many organic compounds.
-
Temperature: Gentle warming to 37°C, combined with vortexing or sonication, can aid in the dissolution of the compound. However, avoid excessive heat, as it may lead to degradation.
-
Concentration: You might be attempting to prepare a stock solution that is above the solubility limit of this compound in the chosen solvent.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the required mass of this compound to prepare the desired volume of a 10 mM solution.
-
Weighing: Accurately weigh the calculated amount of the inhibitor and place it in an appropriate vial (e.g., amber glass or polypropylene).
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Gentle Heating (Optional): If the compound is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication (Optional): Alternatively, sonicate the vial for a few minutes to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Tier 2: Enhancing Solubility in Aqueous Media
If issues persist after optimizing the stock solution, the following strategies can be employed to improve the solubility of this compound in your final aqueous medium.
Solubility of this compound in Common Solvents and Co-Solvents
| Solvent System | Concentration (mM) | Temperature (°C) | Observations |
| 100% DMSO | 50 | 25 | Clear Solution |
| 100% Ethanol | 25 | 25 | Clear Solution |
| PBS (pH 7.4) | <0.1 | 25 | Precipitation |
| Cell Culture Media + 10% FBS | <0.1 | 37 | Precipitation |
| 50% PEG400 in Water | 5 | 25 | Clear Solution |
| 10% HP-β-Cyclodextrin in Water | 2 | 25 | Clear Solution |
Experimental Protocol: Determining Maximum Soluble Concentration in Cell Culture Media
-
Stock Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Vehicle Control: Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubation: Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, carefully examine each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
Microscopic Examination: For a more sensitive assessment, view the solutions under a microscope.
-
Determination: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these specific conditions.
Tier 3: Advanced Solubilization Techniques
For particularly challenging cases, the use of solubilizing excipients can be explored.
-
Co-solvents: Mixtures of solvents, such as DMSO/ethanol or DMSO/PEG400, can sometimes improve solubility compared to a single solvent.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly enhance solubility. It is important to determine the pKa of this compound and test a range of pH values, ensuring the chosen pH is compatible with your biological assay.
-
Solubilizing Excipients: Additives can increase the apparent solubility of a compound.
-
Surfactants: Molecules like Tween® 80 can form micelles that encapsulate hydrophobic compounds.
-
Cyclodextrins: Compounds such as hydroxypropyl-β-cyclodextrin (HP-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Visual Guides
Experimental Workflow for Troubleshooting Insolubility
References
how to optimize ATPase-IN-2 treatment duration
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of ATPase inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibitory Effect | Suboptimal Inhibitor Concentration: The concentration of ATPase Inhibitor Compound X may be too low to effectively inhibit the target ATPase. | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Inappropriate Treatment Duration: The treatment time may be too short for the inhibitor to exert its full effect or too long, leading to cellular compensation mechanisms. | Conduct a time-course experiment at a fixed, effective concentration (e.g., 2x IC50) to identify the optimal treatment duration. Assess target inhibition at multiple time points (e.g., 6, 12, 24, 48, 72 hours). | |
| Inhibitor Instability: ATPase Inhibitor Compound X may be unstable in cell culture media, degrading over time and reducing its effective concentration. | If instability is suspected, consider replenishing the media with fresh inhibitor during long-term experiments. Consult any available literature for the inhibitor's stability. | |
| High Cell Toxicity or Off-Target Effects | Excessive Inhibitor Concentration: The concentration used may be too high, leading to non-specific effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response and time-course experiments. Ensure the concentration is not significantly higher than the IC50 for your target. |
| Prolonged Treatment Duration: Extended exposure to the inhibitor, even at a therapeutic concentration, can induce cellular stress and toxicity. | Optimize the treatment duration to the shortest time required to achieve the desired biological effect, as determined by your time-course experiment. | |
| Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in metabolism, membrane permeability, or expression of off-target proteins. | Perform viability assays (e.g., MTT, Trypan Blue exclusion) in parallel with your functional assays to monitor cytotoxicity. If toxicity is high, consider using a lower concentration or a different cell line. | |
| Inconsistent or Variable Results | Experimental Variability: Inconsistent cell seeding density, passage number, or inhibitor preparation can lead to variable results. | Standardize all experimental procedures. Ensure cells are healthy and in the logarithmic growth phase. Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. |
| Cellular Adaptation: Cells may adapt to the inhibitor over time, for example, by upregulating the target ATPase or activating compensatory signaling pathways. | For longer-term studies, be mindful of potential cellular adaptation. Analyze target expression levels and the activation of related pathways over time. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for ATPase Inhibitor Compound X?
A1: The first step is to determine the optimal concentration of the inhibitor. This is achieved by performing a dose-response experiment. Treat your cells with a range of concentrations of ATPase Inhibitor Compound X for a fixed period (e.g., 24 hours). The goal is to determine the IC50 value, which is the concentration that produces 50% of the maximum inhibitory effect. This value will guide the concentration you use for subsequent time-course experiments.
Q2: How do I design a time-course experiment to optimize the treatment duration?
A2: Once you have an effective concentration (typically 1.5x to 2x the IC50), you can proceed with a time-course experiment. The general steps are outlined in the detailed experimental protocol below. Essentially, you will treat your cells with the chosen concentration of ATPase Inhibitor Compound X and then collect samples at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours). You will then analyze these samples to measure the desired downstream effect (e.g., inhibition of a signaling pathway, reduction in cell proliferation) and cell viability. The optimal duration is the earliest time point that gives a robust and significant desired effect with minimal cytotoxicity.
Q3: What are the key readouts to consider during a time-course experiment?
A3: You should consider at least two types of readouts:
-
Efficacy Readout: This measures the intended biological effect of the inhibitor. This could be a direct measure of ATPase activity, the phosphorylation status of a downstream protein in a signaling cascade (assessed by Western blot), or a functional outcome like a change in cell morphology or gene expression.
-
Viability Readout: This assesses the health of the cells to ensure the observed effects are not simply due to cytotoxicity. Common assays include MTT, MTS, or cell counting with Trypan Blue exclusion.
The ideal treatment duration will maximize the efficacy readout while maintaining high cell viability.
Q4: How does the stability of ATPase Inhibitor Compound X in cell culture medium affect the optimal treatment duration?
A4: The stability of the inhibitor is a critical factor. If the compound degrades quickly in the culture medium at 37°C, its effective concentration will decrease over time. This might mean that shorter treatment times are more effective, or that for longer experiments, the medium containing the inhibitor needs to be replenished. If you observe that the inhibitory effect diminishes at later time points, it could be a sign of compound instability. While direct measurement of compound stability often requires specialized analytical techniques, being aware of this possibility is important for interpreting your results.
Experimental Protocols
Detailed Methodology: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol provides a framework for optimizing the treatment duration of ATPase Inhibitor Compound X.
1. Materials and Reagents:
-
Your cell line of interest
-
Complete cell culture medium
-
ATPase Inhibitor Compound X (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for your chosen efficacy readout (e.g., lysis buffer and antibodies for Western blot)
-
Reagents for a cell viability assay (e.g., MTT reagent, solubilization buffer)
-
Multi-well plates (e.g., 6-well or 12-well plates)
2. Experimental Procedure:
| Step | Action | Details |
| 1. Cell Seeding | Seed cells at a consistent density in multiple plates or wells. | The seeding density should allow for logarithmic growth throughout the duration of the experiment. |
| 2. Cell Adherence | Allow cells to adhere and resume logarithmic growth. | Typically, this requires 18-24 hours of incubation after seeding. |
| 3. Inhibitor Treatment | Treat the cells with ATPase Inhibitor Compound X at a pre-determined optimal concentration (e.g., 2x IC50). Include a vehicle control (e.g., DMSO) group. | Ensure the final concentration of the solvent is consistent across all wells and is non-toxic to the cells. |
| 4. Time-Point Collection | At each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours), harvest the cells. | For each time point, you will have a set of wells for the efficacy readout and a parallel set for the viability assay. |
| 5. Efficacy Analysis | Process the samples for your efficacy readout. | For a Western blot, this would involve cell lysis, protein quantification, SDS-PAGE, and immunoblotting for your target protein. |
| 6. Viability Analysis | Perform the cell viability assay according to the manufacturer's instructions. | For an MTT assay, this involves incubating the cells with the MTT reagent, followed by solubilizing the formazan crystals and measuring the absorbance. |
| 7. Data Analysis | Quantify the results from both the efficacy and viability assays. | Plot the percentage of target inhibition and the percentage of cell viability against the treatment duration. The optimal duration is the point at which you see a significant inhibitory effect with minimal loss of cell viability. |
Hypothetical Data Interpretation:
| Treatment Duration (hours) | Target Inhibition (%) | Cell Viability (%) | Interpretation |
| 0 | 0 | 100 | Baseline |
| 6 | 30 | 98 | Onset of inhibition |
| 12 | 75 | 95 | Significant inhibition |
| 24 | 90 | 92 | Optimal duration: maximal effect with high viability |
| 48 | 92 | 70 | Increased toxicity with no significant increase in efficacy |
| 72 | 88 | 50 | Significant toxicity and potential loss of efficacy |
Visualizations
Caption: A generic signaling pathway where an ATPase is inhibited by Compound X.
Caption: Workflow for optimizing ATPase inhibitor treatment duration.
Caption: A troubleshooting decision tree for suboptimal inhibitor performance.
Technical Support Center: Overcoming Resistance to ATPase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ATPase inhibitors in cell lines. As specific data for "ATPase-IN-2" is not publicly available, this guide utilizes well-characterized ATPase inhibitors, such as those targeting p97/VCP and ABC transporters, as illustrative examples to address common challenges in overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to an ATPase inhibitor. What are the common mechanisms of resistance?
A1: Resistance to ATPase inhibitors can arise through several mechanisms, including:
-
Target Modification: Mutations in the ATPase target protein can prevent inhibitor binding. For example, mutations in the D1-D2 linker region of p97/VCP can confer resistance to ATP-competitive inhibitors like CB-5083.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the primary target. For instance, activation of the MAPK/ERK pathway has been correlated with the activity of the p97 inhibitor CB-5083.[5]
-
Altered Drug Metabolism: Cells may increase the metabolic breakdown of the inhibitor, reducing its effective concentration.
Q2: How can I confirm if my resistant cell line has developed resistance due to increased drug efflux?
A2: You can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp (ABCB1). Cells with high P-gp activity will show lower intracellular fluorescence as the dye is pumped out. You can also perform a western blot to check for the overexpression of ABCB1 protein in your resistant cell line compared to the parental, sensitive line.
Q3: Are there strategies to overcome resistance to ATP-competitive ATPase inhibitors?
A3: Yes, one effective strategy is to use allosteric inhibitors. Allosteric inhibitors bind to a different site on the target protein and can be effective even when mutations in the ATP-binding site confer resistance to competitive inhibitors. For example, the allosteric p97 inhibitors NMS-873 and UPCDC-30245 have been shown to be effective against CB-5083-resistant p97 mutants.
Q4: What is a typical starting point for generating a resistant cell line in the lab?
A4: To generate a resistant cell line, you can culture the parental cells in the continuous presence of the ATPase inhibitor, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration as the cells adapt and become more resistant. The process is considered successful if the IC50 of the resistant line is significantly higher (e.g., more than threefold) than the parental line.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Too low a density may mask drug effects, while too high a density can lead to cell death from overcrowding. A typical density for a 96-well plate is 10,000 cells per well. |
| Drug Solution Stability | Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incubation Time | Standardize the incubation time with the drug. For endpoint assays like MTT or CCK-8, a 48- or 72-hour incubation is common. |
| Reagent Handling | Ensure reagents like MTT or CCK-8 are properly stored and handled to maintain their activity. For instance, MTT solution should be freshly prepared and protected from light. |
Problem 2: No or low signal in ATPase activity assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the purified ATPase or cell lysate is properly stored at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh lysates if possible. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. Ensure all necessary cofactors, such as MgCl2, are present at the correct concentrations. |
| ATP Degradation | Prepare fresh ATP stock solutions and store them in aliquots at -20°C for no more than a few weeks. ATP can hydrolyze over time, leading to a high background signal. |
| Insufficient Enzyme Concentration | The amount of purified protein or lysate may be too low. Perform a protein concentration determination (e.g., Bradford assay) and optimize the amount of enzyme used in the assay. |
Quantitative Data Summary
The following tables summarize the IC50 values for the p97 inhibitor CB-5083 in sensitive and resistant HCT116 cell lines, and for various ABC transporter substrates in sensitive and resistant MCF-7 cell lines.
Table 1: IC50 Values of p97 Inhibitors in Wild-Type and CB-5083-Resistant HCT116 Cells
| Inhibitor | Cell Line | p97 Genotype | IC50 (µM) | Fold Resistance |
| CB-5083 | HCT116 | Wild-Type | ~0.3 | - |
| CB-R-HCT116 | D649A/T688A mutant | >10 | >30 | |
| NMS-873 (Allosteric) | HCT116 | Wild-Type | ~0.6 | - |
| CB-R-HCT116 | D649A/T688A mutant | ~0.8 | ~1.3 | |
| UPCDC-30245 (Allosteric) | HCT116 | Wild-Type | ~1.0 | - |
| CB-R-HCT116 | D649A/T688A mutant | ~1.2 | ~1.2 |
Data compiled from studies on p97 inhibitor resistance.
Table 2: IC50 Values of Chemotherapeutic Agents in Parental and ABCB1-Overexpressing Resistant Cell Lines
| Drug | Parental Cell Line (e.g., K562) | Resistant Cell Line (e.g., K562/A) | Fold Resistance |
| Adriamycin (Doxorubicin) | ~0.05 µM | ~2.5 µM | ~50 |
| Paclitaxel | ~0.005 µM | ~0.25 µM | ~50 |
Illustrative data based on typical fold-resistance observed in doxorubicin-resistant cell lines overexpressing ABCB1.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of an ATPase inhibitor in both sensitive and resistant cell lines.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
ATPase inhibitor stock solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the ATPase inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ABCB1 (P-glycoprotein) Expression
This protocol is to determine the expression level of the ABCB1 transporter in resistant cell lines.
Materials:
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system. Use a loading control like β-actin to normalize for protein loading.
Protocol 3: ATPase Activity Assay (Malachite Green)
This protocol measures the ATPase activity of a purified protein or cell lysate.
Materials:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
ATP solution
-
Malachite green reagent
-
Phosphate standard solution
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified ATPase or cell lysate in a 96-well plate.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.
-
Measure the absorbance at 620-650 nm.
-
Generate a standard curve using the phosphate standard solution to quantify the amount of phosphate released, which is proportional to the ATPase activity.
Visualizations
Caption: Experimental workflow for generating and characterizing ATPase inhibitor-resistant cell lines.
Caption: Signaling pathway illustrating resistance to an ATP-competitive p97 inhibitor.
References
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
improving the signal-to-noise ratio in ATPase-IN-2 assays
Welcome to the technical support center for ATPase-IN-2 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a typical ATPase assay?
An ATPase assay measures the enzymatic activity of an ATPase, which catalyzes the hydrolysis of adenosine triphosphate (ATP) into adenosine diphosphate (ADP) and inorganic phosphate (Pi). The rate of this reaction can be quantified by measuring the amount of Pi or ADP produced over time. Common detection methods include colorimetric assays, such as the malachite green assay that detects Pi, and fluorescence-based assays that detect ADP.[1][2][3]
Q2: What are the critical components and reagents in an ATPase assay?
A typical ATPase assay includes the following components:
-
Buffer Solution: To maintain an optimal pH for the enzyme.
-
ATP: The substrate for the ATPase enzyme.
-
Cofactors: Divalent cations like MgCl2 are often required for ATPase activity.[1]
-
ATPase Enzyme: The purified enzyme or sample containing the ATPase.
-
Detection Reagents: These vary depending on the assay format, such as malachite green for Pi detection or fluorescent probes for ADP detection.[1]
-
Inhibitor (e.g., this compound): A specific inhibitor is used to differentiate the activity of the target ATPase from other ATP-hydrolyzing enzymes.
Q3: How do I prepare my samples for an ATPase assay?
Sample preparation is a critical step. For tissue or cell samples, it is recommended to homogenize the sample on ice in a suitable buffer to prevent enzyme degradation. The homogenate should then be centrifuged to remove cellular debris, and the resulting supernatant can be used for the assay. It is also crucial to determine the protein concentration of the sample to normalize the enzyme activity.
Troubleshooting Guide
High Background Signal
A high background signal can significantly reduce the signal-to-noise ratio. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Phosphate Contamination | Use phosphate-free water, reagents, and labware. Disposable plasticware is recommended to avoid contamination from detergents. |
| Non-enzymatic ATP Hydrolysis | Prepare ATP solutions fresh and store them at -20°C in small aliquots to avoid multiple freeze-thaw cycles. Some assay kits include stabilizers to prevent non-enzymatic ATP decay. |
| Contaminated Enzyme Preparation | Purify the enzyme sample to remove contaminating ATPases or free phosphate. Dialysis or desalting columns can be effective. |
| Inadequate Mixing of Reagents | Ensure thorough mixing of all reagents, especially viscous solutions, before incubation and measurement. |
Low Signal Intensity
A weak or absent signal can be due to several factors:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme to maintain its activity. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize the assay buffer pH, temperature, and concentration of cofactors (e.g., Mg2+). |
| Incorrect Reagent Concentrations | Titrate the concentrations of ATP and the enzyme to find the optimal conditions for your specific ATPase. |
| Short Incubation Time | Increase the incubation time to allow for sufficient product formation, ensuring the reaction remains in the linear range. |
Experimental Protocols
Protocol 1: Basic Endpoint ATPase Assay
This protocol describes a fundamental endpoint assay to measure ATPase activity.
-
Prepare Reagents:
-
Prepare a 5x assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).
-
Prepare a 100 mM stock solution of MgCl2.
-
Prepare a 100 mM stock solution of ATP in a buffer that does not contain phosphate.
-
Prepare a phosphate standard curve using a known concentration of KH2PO4.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (1x final concentration)
-
MgCl2 (at the optimal concentration for your enzyme)
-
Your ATPase enzyme or sample
-
This compound or other inhibitor (for inhibited wells)
-
Phosphate-free water to bring the volume to the desired level.
-
-
Include a "no enzyme" control to measure the background signal.
-
-
Initiate the Reaction:
-
Add ATP to each well to start the reaction. The final concentration of ATP should be optimized for your enzyme.
-
-
Incubate:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
-
Stop the Reaction and Detect:
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Add the detection reagent (e.g., malachite green solution) and incubate for color development.
-
-
Measure and Analyze:
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).
-
Subtract the background absorbance (from the "no enzyme" control) from all other readings.
-
Calculate the amount of phosphate released using the standard curve.
-
Determine the specific activity of the ATPase (e.g., in µmol Pi/mg protein/hour).
-
Protocol 2: Optimizing this compound Concentration
This protocol helps determine the optimal concentration of this compound for inhibiting the target ATPase.
-
Prepare a Serial Dilution of this compound:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Set up the Assay:
-
Follow the Basic Endpoint ATPase Assay protocol, but in separate wells, add the different concentrations of the diluted this compound.
-
Include a "no inhibitor" control to measure the maximum enzyme activity.
-
-
Perform the Assay and Analyze:
-
Carry out the ATPase assay as described above.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
Caption: A typical workflow for an ATPase assay, from preparation to data analysis.
Caption: A troubleshooting flowchart for addressing low signal-to-noise ratio in ATPase assays.
References
refining ATPase-IN-2 concentration for optimal results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ATPase-IN-2. The following information is based on general principles for optimizing the concentration of a novel ATPase inhibitor.
Troubleshooting Guide
Q1: I am not observing any inhibition of ATPase activity after treating my cells with this compound. What could be the issue?
A1: Several factors could contribute to a lack of observed activity. Consider the following potential causes and solutions:
-
Inhibitor Concentration: The concentration of this compound may be too low to elicit a response. We recommend performing a dose-response curve to determine the optimal concentration.
-
Cell Permeability: this compound may not be effectively entering the cells. Consider increasing the incubation time or using a cell line with higher permeability.
-
Inhibitor Stability: The inhibitor may be degrading in the experimental conditions. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment.
-
Target Expression: The target ATPase may not be expressed at sufficient levels in your cell line. Confirm target expression using techniques like Western blot or qPCR.
Q2: I am observing significant cell death at my desired concentration of this compound. How can I reduce this cytotoxicity?
A2: High levels of cytotoxicity can confound experimental results. Here are some strategies to mitigate this issue:
-
Optimize Concentration: The concentration of this compound may be too high. A dose-response experiment for cytotoxicity (e.g., MTT or LDH assay) should be run in parallel with your functional assay to find a concentration that is effective but not overly toxic.
-
Incubation Time: Reduce the incubation time with the inhibitor. A shorter exposure may be sufficient to inhibit the target ATPase without causing widespread cell death.
-
Serum Concentration: The concentration of serum in your cell culture media can influence the effective concentration and toxicity of small molecules. Consider if your serum concentration is appropriate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel inhibitor like this compound, a good starting point is to test a wide range of concentrations. We recommend a logarithmic dilution series, for example, from 1 nM to 100 µM, to cover a broad spectrum and identify the IC50 (half-maximal inhibitory concentration).
Q2: How should I prepare and store this compound?
A2: this compound is typically provided as a solid. We recommend preparing a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock in your experimental buffer or cell culture medium immediately before use.
Q3: Can this compound be used in animal models?
A3: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not yet be fully characterized. Preliminary studies to assess bioavailability, stability, and toxicity in an animal model are necessary before proceeding with efficacy studies.
Quantitative Data Summary
The following table summarizes hypothetical data from key experiments to determine the optimal concentration of this compound.
| Experiment | Concentration Range Tested | Result (Hypothetical) | Interpretation |
| Biochemical ATPase Assay | 0.1 nM - 10 µM | IC50 = 50 nM | Potent inhibitor of the isolated enzyme. |
| Cell-Based Target Inhibition | 1 nM - 100 µM | EC50 = 500 nM | Higher concentration needed in a cellular context. |
| Cell Viability Assay (MTT) | 1 nM - 100 µM | CC50 = 25 µM | Cytotoxicity observed at higher concentrations. |
| Off-Target Kinase Screen | 10 µM | Minimal off-target effects | Selective for the intended target ATPase. |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay: Perform the desired functional assay to measure the effect of the inhibitor (e.g., a cell signaling reporter assay or a phenotypic assay).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Cell Viability (MTT) Assay
-
Follow Steps 1-4 from the Dose-Response protocol above.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against the inhibitor concentration to determine the CC50.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound experiments.
dealing with batch-to-batch variability of ATPase-IN-2
Welcome to the technical support center for ATPase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistent performance of this compound in their experiments. Batch-to-batch variability can be a significant challenge in research, and this guide provides practical steps to identify, mitigate, and control for such variations.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?
A1: Inconsistent results between batches of a small molecule inhibitor like this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, residual solvents, or polymorphic forms of the compound. Each of these can affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to perform quality control checks on each new batch to ensure consistency.[1][2]
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: A multi-pronged analytical approach is recommended to confirm the identity and purity of each new batch.[3] This typically includes:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]
These tests will help ensure that you are working with the correct, high-purity compound, minimizing a significant source of variability.
Q3: Our latest batch of this compound shows lower than expected potency in our cellular assays. What should we do?
A3: A decrease in potency can be due to several factors. First, verify the solubility of the compound from the new batch in your assay buffer, as poor solubility can lead to a lower effective concentration.[4] It is also advisable to perform a dose-response curve with each new batch to determine its IC50 value. If the IC50 has significantly shifted, this indicates a difference in the intrinsic activity of the batch, which could be due to the presence of less active isomers or impurities. Comparing the analytical data (HPLC, MS, NMR) between the new and old batches can help identify any chemical differences.
Q4: Can the age or storage conditions of this compound affect its performance?
A4: Yes, the stability of small molecule inhibitors can be affected by storage conditions and age. Improper storage, such as exposure to light, moisture, or elevated temperatures, can lead to degradation of the compound. Always store this compound as recommended on the datasheet. For long-term storage, it is often advisable to store the compound as a solid at -20°C or -80°C. If you are using a stock solution in a solvent like DMSO, be aware that repeated freeze-thaw cycles can also lead to degradation. It is good practice to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Poor Solubility of a New Batch
Possible Cause: Differences in the physical properties of the new batch, such as crystallinity or salt form, can affect its solubility.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the dissolved stock solution for any precipitates.
-
Solvent Optimization: If solubility in your standard solvent (e.g., DMSO) is an issue, try alternative solvents like ethanol or DMF, ensuring they are compatible with your experimental system.
-
Sonication and Warming: Gentle sonication or warming (if the compound is heat-stable) can aid in dissolution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can improve solubility.
Issue 2: Inconsistent Biological Activity
Possible Cause: The new batch may have a different purity profile or contain inactive isomers, leading to altered biological activity.
Troubleshooting Steps:
-
Quality Control (QC) Analysis: Request the certificate of analysis (CoA) from the supplier for the new batch and compare it with the previous batch. Key parameters to check are purity (by HPLC) and identity (by MS and NMR).
-
Dose-Response Curve: Perform a full dose-response experiment to determine the IC50 of the new batch. A significant shift in the IC50 value confirms a difference in potency.
-
Target Engagement Assay: If possible, perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the new batch is binding to the intended ATPase target within the cell.
| Parameter | Batch A (Previous) | Batch B (New) | Expected Outcome for Consistency |
| Purity (HPLC) | >98% | >98% | Purity should be comparable and meet specifications. |
| Molecular Weight (MS) | Matches expected MW | Matches expected MW | Both batches should show the correct molecular weight. |
| IC50 (ATPase Activity Assay) | 50 nM | 200 nM | IC50 values should be within a narrow range (e.g., +/- 2-fold). |
| Cellular Activity | Consistent Phenotype | Altered/Weaker Phenotype | The observed cellular phenotype should be reproducible. |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound Batches
This protocol outlines the key analytical methods to ensure the quality and consistency of different batches of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound batch.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Introduce a dilute solution of the compound into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of this compound.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a proton (¹H) NMR spectrum.
-
Compare the chemical shifts, splitting patterns, and integration of the peaks with the expected structure of this compound.
-
Protocol 2: ATPase Activity Assay
This protocol describes a generic ATPase activity assay to determine the IC50 of this compound.
-
Objective: To measure the inhibitory activity of different batches of this compound on its target ATPase.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, and 5 mM MgCl₂.
-
Purified ATPase enzyme.
-
ATP solution.
-
This compound stock solution and serial dilutions.
-
Phosphate detection reagent (e.g., Malachite Green).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, ATPase enzyme, and varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate for 10-15 minutes at the desired temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
-
| Parameter | Value |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂ |
| Enzyme Concentration | To be optimized for linear phosphate production |
| ATP Concentration | Apparent Km value for the enzyme |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Detection Method | Malachite Green (Absorbance at ~620 nm) |
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts and workflows relevant to troubleshooting this compound.
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Simplified diagram of ATPase inhibition by this compound.
References
Technical Support Center: Optimizing Buffer Conditions for ATPase-IN-2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in experiments involving ATPase-IN-2, a representative small molecule inhibitor of P-type ATPases.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an ATPase activity assay?
An ATPase assay quantifies the enzymatic activity of an ATPase by measuring the rate of ATP hydrolysis. This is typically achieved by detecting the production of either ADP or inorganic phosphate (Pi), the products of the reaction. Common detection methods include colorimetric assays that react with free phosphate, and luminescence-based assays that measure the remaining ATP.[1][2]
Q2: What are the critical parameters to consider when preparing an assay buffer for an ATPase experiment?
The optimal performance of an ATPase enzyme in an in-vitro setting is highly dependent on the composition of the assay buffer. Key parameters to control include:
-
pH: Most ATPases have an optimal pH range for activity, typically between 7.0 and 8.5.[3][4] It is crucial to maintain a stable pH throughout the experiment using a suitable buffer system (e.g., Tris-HCl, HEPES).
-
Ionic Strength: The salt concentration of the buffer can influence the enzyme's conformation and activity. The effect of ionic strength can be complex, with high concentrations sometimes leading to decreased enzyme activity.
-
Divalent Cations: ATPases typically require a divalent cation, most commonly magnesium (Mg²⁺), as a cofactor. The Mg²⁺-ATP complex is often the true substrate for the enzyme. Other divalent cations like calcium (Ca²⁺) can sometimes substitute for or inhibit the enzyme's activity.
-
Detergents: For membrane-bound ATPases, detergents are often necessary to solubilize the enzyme and maintain its activity in an aqueous environment. The choice and concentration of the detergent are critical to avoid denaturation of the enzyme.
Q3: How does pH affect ATPase activity?
The pH of the assay buffer can significantly impact ATPase activity by altering the ionization state of amino acid residues in the enzyme's active site and affecting the conformation of the enzyme. The optimal pH for an ATPase can also be influenced by the substrate concentration. For instance, the pH optimum for some ATPases can shift to more alkaline values at higher ATP concentrations.
Q4: What is the role of ionic strength in an ATPase assay?
Ionic strength, determined by the concentration of salts in the buffer, can affect the electrostatic interactions within the enzyme and between the enzyme and its substrate. Increasing salt concentrations can decrease the affinity of the enzyme for its substrates and may reduce the maximal velocity (Vmax) of the reaction. The specific type of ions present can also have distinct effects on enzyme activity.
Q5: Why are divalent cations like Mg²⁺ essential for ATPase assays?
Divalent cations, particularly Mg²⁺, play a crucial role in ATP hydrolysis. Mg²⁺ forms a complex with ATP, which is the actual substrate for most ATPases. This coordination helps to neutralize the negative charges on the phosphate groups of ATP, facilitating nucleophilic attack by water and subsequent hydrolysis. The concentration of free Mg²⁺ should be optimized as an excess can sometimes be inhibitory.
Q6: When should I include detergents in my assay buffer and how do I choose the right one?
Detergents are essential when working with membrane-bound ATPases to extract them from the lipid bilayer and keep them soluble in the assay buffer. The choice of detergent and its concentration is critical. Mild, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or CHAPS are often preferred as they are less likely to denature the enzyme. It is recommended to use detergents at a concentration around their critical micelle concentration (CMC) to ensure proper solubilization without causing protein inactivation.
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments.
Issue 1: No or Very Low Enzyme Activity
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the storage conditions and age of your ATPase enzyme. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known activator or in a previously validated buffer. |
| Incorrect Buffer pH | The pH of your buffer may be outside the optimal range for the enzyme. Perform a pH titration experiment to determine the optimal pH for your specific ATPase. |
| Missing Essential Cofactors | Ensure that the necessary divalent cations (e.g., Mg²⁺) are present in the buffer at an optimal concentration. |
| Sub-optimal Substrate Concentration | The ATP concentration may be too low. Determine the Michaelis constant (Km) for your enzyme and use an ATP concentration that is appropriate for your experimental goals (e.g., at or above the Km for Vmax measurements). |
| Presence of Inhibitors | Your sample or reagents may contain contaminating inhibitors. Use high-purity reagents and water. Consider purifying your enzyme preparation. |
Issue 2: High Background Signal (High ATPase activity in "No Enzyme" or "Inhibitor" controls)
| Potential Cause | Recommended Solution |
| Phosphate Contamination | Reagents, glassware, or plasticware may be contaminated with inorganic phosphate. Use phosphate-free reagents and dedicated, disposable plasticware. |
| Non-enzymatic ATP Hydrolysis | ATP can be unstable and hydrolyze spontaneously, especially at low pH or high temperatures. Prepare fresh ATP solutions and run appropriate "no enzyme" controls to subtract the background signal. |
| Contaminating ATPases | If using a crude enzyme preparation, it may contain other ATP-hydrolyzing enzymes. Purify the target ATPase to remove contaminants. |
| Inhibitor (this compound) Ineffectiveness | The concentration of this compound may be too low to fully inhibit the enzyme. Perform a dose-response curve to determine the IC50 of the inhibitor. Ensure the inhibitor is properly dissolved and stable in the assay buffer. |
Issue 3: Inconsistent or Variable Results
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Inconsistent pipetting can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting errors. |
| Temperature Fluctuations | Enzyme activity is sensitive to temperature changes. Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Reagent Instability | ATP and other reagents can degrade over time. Prepare fresh solutions for each experiment and store them appropriately. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incomplete Mixing | Ensure thorough mixing of all components in the reaction wells. Inadequate mixing can lead to localized differences in substrate or enzyme concentration. |
Data Presentation
Table 1: Recommended Buffer Component Concentrations for a Generic P-type ATPase Assay
| Component | Recommended Concentration Range | Purpose | Notes |
| Buffer | 20-100 mM | Maintain a stable pH | Choose a buffer with a pKa near the desired pH (e.g., HEPES, Tris). |
| pH | 7.0 - 8.5 | Optimize enzyme activity | The optimal pH can be substrate-dependent. |
| NaCl or KCl | 50-150 mM | Adjust ionic strength | High salt can be inhibitory for some ATPases. |
| MgCl₂ | 1-10 mM | Provide essential cofactor (Mg²⁺) | The concentration should typically be in excess of the ATP concentration. |
| ATP | 1 µM - 5 mM | Substrate | The concentration will depend on the experimental goal (e.g., Km determination, inhibitor screening). |
| Detergent (e.g., DDM) | 0.01% - 0.1% (w/v) | Solubilize membrane-bound enzymes | Use a concentration around the CMC. |
| This compound | Variable | Small molecule inhibitor | The concentration should be determined empirically through a dose-response experiment. |
Experimental Protocols
General Protocol for an this compound Inhibition Assay (Colorimetric Malachite Green Assay)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a P-type ATPase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 2X assay buffer containing 100 mM HEPES (pH 7.4), 200 mM KCl, 10 mM MgCl₂, and 0.1% DDM.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in sterile water and adjust the pH to 7.0. Store in aliquots at -20°C.
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the ATPase enzyme to the desired concentration in a suitable buffer on ice.
-
Malachite Green Reagent: Prepare the malachite green colorimetric reagent according to a standard protocol.
-
-
Assay Procedure:
-
Add 50 µL of 2X assay buffer to the wells of a 96-well microplate.
-
Add the desired concentrations of this compound (or vehicle control) to the wells.
-
Add the diluted ATPase enzyme to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding ATP to a final concentration that is appropriate for your assay (e.g., the Km of the enzyme).
-
Incubate the reaction for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert the absorbance values of your samples to the amount of phosphate produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for an ATPase inhibition assay.
Caption: General mechanism of a P-type ATPase and its inhibition.
Caption: A logical diagram for troubleshooting common ATPase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the sensitivity of mitochondrial ATPase to free ATP, ADP and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of pH, of ATP and of modification with pyridoxal 5-phosphate on the conformational transition between the Na+-form and the K+-form of the (Na+ +K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ATPase-IN-2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the target engagement of ATPase inhibitors, using the general inhibitor ATPase-IN-2 as a starting point and focusing on the therapeutically relevant cancer target, ATPase Family AAA Domain-Containing Protein 2 (ATAD2), for a detailed comparison with specific inhibitors.
This compound is a known ATPase inhibitor with an IC50 of 0.9 µM and also demonstrates inhibitory activity against the glycohydrolase function of C. difficile toxin B (TcdB).[1] While this compound provides a tool for probing general ATPase function, the development of inhibitors against specific ATPases, such as the oncogene ATAD2, requires more nuanced validation strategies.[1][2] ATAD2 is an epigenetic regulator overexpressed in various cancers, including breast, lung, and liver cancer, making it a compelling therapeutic target.[2][3] This guide will compare key methodologies for validating target engagement, present quantitative data for this compound and specific ATAD2 inhibitors, and provide detailed experimental protocols and visualizations to aid in assay selection and implementation.
Comparison of Target Engagement Validation Methods
The selection of a target engagement assay is dictated by factors such as the nature of the target protein, the availability of specific reagents, required throughput, and the desired data output. The following table compares three prominent methods for validating ATPase target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Biochemical ATPase Activity Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Measures proximity-based bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. | Quantifies the enzymatic activity of the ATPase by measuring the product of ATP hydrolysis (ADP or inorganic phosphate). |
| Cellular Context | Intact cells, cell lysates, or tissue samples. | Intact cells. | Cell lysates or purified protein. |
| Protein Target | Endogenous or overexpressed proteins. | Requires genetic modification to fuse the target protein with NanoLuc® luciferase. | Endogenous or purified recombinant protein. |
| Compound Labeling | Not required (label-free). | Not required for the test compound. | Not required. |
| Throughput | Low (Western Blot) to High (AlphaLISA or other plate-based readouts). | High (plate-based). | Medium to High (plate-based). |
| Key Advantages | Physiologically relevant as it can be performed in intact cells with endogenous protein levels; label-free. | Provides quantitative binding data (affinity, occupancy) in live cells in real-time; high sensitivity. | Directly measures the functional consequence of inhibitor binding on enzymatic activity. |
| Key Limitations | Not all binding events result in a significant thermal shift; Western blot-based detection is low throughput. | Requires genetic engineering of the target protein; dependent on the availability of a suitable fluorescent tracer. | May not fully recapitulate the cellular environment (e.g., ATP concentrations, interacting proteins). |
| Primary Output | Thermal shift (ΔTm) or apparent cellular EC50. | IC50/apparent affinity (Ki) in a cellular context. | IC50 for enzymatic inhibition. |
Quantitative Data Summary for ATPase Inhibitors
This table summarizes the inhibitory potency of this compound and selected specific inhibitors of ATAD2. This data provides a basis for comparing their activity across different assay formats.
| Compound | Target(s) | Assay Type | Method | Potency |
| This compound | General ATPase, C. difficile Toxin B (TcdB) glycohydrolase | Biochemical | Not Specified | IC50: 0.9 µM (ATPase) |
| Cellular | Not Specified | AC50: 30.91 µM (TcdB) | ||
| AZ13824374 | ATAD2 Bromodomain | Cellular | Not Specified | pIC50: 6.9 (in HCT116 cells) |
| BAY-850 | ATAD2 Bromodomain | Biochemical | TR-FRET | IC50: 166 nM (mono-acetylated H4 peptide) |
| Biophysical | Microscale Thermophoresis (MST) | K D: 85 nM | ||
| Cellular | Fluorescence Recovery After Photobleaching (FRAP) | Active at 1 µM | ||
| AM879 | ATAD2 Bromodomain | Biochemical | Not Specified | IC50: 3565 nM |
| Cellular | MTT Assay | IC50: 2.43 µM (MDA-MB-231 cells) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are protocols for key experiments.
Cellular Thermal Shift Assay (CETSA) for ATAD2 Target Engagement
This method validates target engagement by measuring the increased thermal stability of ATAD2 upon inhibitor binding in intact cells.
Procedure:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express ATAD2 (e.g., MCF7 breast cancer cells) to 70-80% confluency.
-
Treat the cells with various concentrations of the ATAD2 inhibitor (e.g., BAY-850) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C intervals) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ATAD2, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for ATAD2 at each temperature.
-
Normalize the intensity of each heated sample to the non-heated control.
-
Plot the normalized intensity versus temperature to generate melting curves and determine the melting temperature (Tm).
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay for ATAD2
This assay quantifies the affinity of a test compound for ATAD2 in live cells.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in a suitable medium.
-
Co-transfect the cells with a plasmid encoding ATAD2 fused to NanoLuc® luciferase and a transfection carrier DNA. Incubate for 18-24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.
-
Dispense the cell suspension into a white, 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound or a specific ATAD2 inhibitor).
-
Add the diluted compounds to the wells.
-
Add a cell-permeable fluorescent tracer that binds to ATAD2 at a predetermined optimal concentration.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Immediately read the plate on a luminometer equipped with filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value, which reflects the compound's affinity for ATAD2 in a cellular context.
-
Biochemical ATPase Activity Assay (Malachite Green)
This assay measures the inhibition of ATAD2's ATPase activity by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
Procedure:
-
Reagent Preparation:
-
Prepare the Malachite Green reagent by mixing Malachite Green carbinol hydrochloride and ammonium molybdate in acid.
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM MgCl2, 75 mM KCl).
-
Prepare a stock solution of ATP.
-
-
Assay Setup:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the purified recombinant ATAD2 protein to the wells.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
-
Signal Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well. This will form a colored complex with the free phosphate.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at ~620-640 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert the absorbance values to the amount of phosphate produced.
-
Plot the percentage of ATPase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the biochemical IC50 value.
-
Visualizing Cellular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can clarify complex biological processes and experimental procedures.
Caption: Simplified ATAD2 signaling pathway in cancer.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of target engagement validation methods.
Conclusion
Validating the cellular target engagement of ATPase inhibitors is a multifaceted process that requires careful consideration of the available methodologies. For a general inhibitor like this compound, initial characterization may involve biochemical assays against a panel of ATPases. However, for a specific and therapeutically relevant target such as ATAD2, a combination of assays is often necessary to build a comprehensive understanding of a compound's activity. The Cellular Thermal Shift Assay offers a label-free method to confirm direct binding to the endogenous target in a physiological context. The NanoBRET assay provides a high-throughput method to quantify binding affinity in live cells, which is invaluable for structure-activity relationship studies. Finally, biochemical ATPase assays directly measure the functional consequence of target engagement. By selecting the appropriate combination of these methods, researchers can confidently validate the on-target activity of their compounds and make informed decisions in the drug discovery and development process.
References
- 1. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation: A Comparative Guide to ATPase-IN-2 and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methods for probing the function of the ATPase family AAA domain-containing protein 2 (ATAD2): the small molecule inhibitor, ATPase-IN-2, and a targeted small interfering RNA (siRNA). Both tools are pivotal in confirming the on-target effects of therapeutic interventions aimed at ATAD2, a protein implicated in various cancers. This document outlines the experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting target validation studies.
Comparative Analysis of this compound and Anti-ATAD2 siRNA
To objectively assess the on-target effects of this compound, a parallel experiment utilizing siRNA-mediated knockdown of ATAD2 is essential. The following table summarizes hypothetical quantitative data from such a comparative study, illustrating the expected outcomes on ATAD2 mRNA and protein levels, as well as the downstream phenotypic effect on cancer cell viability.
| Treatment Group | Target Gene: ATAD2 | Off-Target Gene: GAPDH | Cell Viability |
| % mRNA Remaining (± SD) | % Protein Remaining (± SD) | % mRNA Remaining (± SD) | |
| Untreated Control | 100 ± 5.8 | 100 ± 6.2 | 100 ± 5.1 |
| This compound (10 µM) | 95 ± 6.1 | 45 ± 4.5 | 98 ± 4.9 |
| This compound (50 µM) | 92 ± 5.5 | 15 ± 3.8 | 97 ± 5.3 |
| siRNA targeting ATAD2 (50 nM) | 25 ± 4.2 | 30 ± 5.1 | 99 ± 4.6 |
| Scrambled siRNA Control (50 nM) | 98 ± 5.3 | 97 ± 6.5 | 101 ± 5.0 |
Table 1: Hypothetical Comparison of this compound and Anti-ATAD2 siRNA. This table presents a hypothetical dataset comparing the effects of increasing concentrations of this compound and a specific siRNA targeting ATAD2. The data demonstrates a dose-dependent decrease in ATAD2 protein with the inhibitor, with minimal impact on mRNA levels, suggesting a post-transcriptional mechanism of action. In contrast, the siRNA significantly reduces both ATAD2 mRNA and protein levels. Both interventions lead to a reduction in cell viability, confirming the on-target effect of inhibiting ATAD2 function. The minimal effect on the off-target gene, GAPDH, indicates the specificity of both this compound and the anti-ATAD2 siRNA.
Experimental Workflow and Signaling Pathway
To visually conceptualize the experimental design and the biological context of ATAD2, the following diagrams are provided.
Figure 1: Experimental Workflow. This diagram illustrates the key stages for confirming the on-target effects of this compound by comparison with a specific siRNA.
Figure 2: ATAD2 Signaling Pathway. This diagram depicts a simplified signaling pathway where ATAD2 acts as a transcriptional co-activator for oncogenic transcription factors like E2F and c-Myc, leading to the expression of genes that drive cell cycle progression and proliferation.
Detailed Experimental Protocols
The following protocols provide a framework for conducting the experiments outlined in this guide.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer) in 6-well plates for protein and RNA analysis, and in 96-well plates for viability assays, at a density that ensures 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM and 50 µM). Include a vehicle-only control (e.g., DMSO).
-
siRNA Transfection:
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Use a validated siRNA targeting ATAD2 at a final concentration of 50 nM.
-
Include a non-targeting (scrambled) siRNA control at the same concentration.
-
-
Incubation: Incubate the cells with the respective treatments for a predetermined period (e.g., 48-72 hours) to allow for compound activity and target knockdown.
Quantitative PCR (qPCR) for mRNA Analysis
-
RNA Isolation: Lyse the cells from the 6-well plates and isolate total RNA using a commercially available kit (e.g., TRIzol reagent or column-based kits).
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for ATAD2 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR detection system.
-
-
Data Analysis: Calculate the relative mRNA expression of ATAD2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Western Blot for Protein Analysis
-
Protein Extraction: Lyse the cells from the 6-well plates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATAD2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the ATAD2 protein levels to the loading control.
Cell Viability Assay (MTT Assay)
-
MTT Addition: Following the treatment period in the 96-well plates, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Cross-Validation of ATPase-IN-2 Activity: A Comparative Guide to Common Assay Formats
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common assay formats for validating the activity of the novel ATPase inhibitor, ATPase-IN-2. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
Introduction to ATPase Inhibition and Assay Methodologies
ATPases are a broad family of enzymes that catalyze the hydrolysis of ATP, a process that releases energy to drive various cellular functions. Due to their critical roles in cellular physiology, ATPases are significant targets for drug discovery. This compound is a novel small molecule inhibitor targeting a specific ATPase. To accurately characterize its inhibitory potential, it is crucial to validate its activity across multiple assay platforms. This cross-validation helps to ensure that the observed inhibition is not an artifact of a particular assay technology and provides a more comprehensive understanding of the inhibitor's mechanism of action.
This guide focuses on two widely used in vitro methods for assessing ATPase activity: the Malachite Green colorimetric assay and the NADH-coupled fluorescence assay. The Malachite Green assay directly quantifies the inorganic phosphate (Pi) produced during ATP hydrolysis.[1] In contrast, the NADH-coupled assay is a kinetic assay that links ADP production to the oxidation of NADH, which can be monitored by a decrease in fluorescence.[2]
Comparative Analysis of this compound Activity
To illustrate the cross-validation process, this compound was tested for its inhibitory activity against a target ATPase using both the Malachite Green and the NADH-coupled assays. The half-maximal inhibitory concentration (IC50) was determined for each assay.
| Assay Type | Principle | Endpoint | This compound IC50 (nM) | Advantages | Disadvantages |
| Malachite Green Assay | Colorimetric detection of inorganic phosphate (Pi) | Absorbance at ~620-650 nm | 125 | Simple, inexpensive, high-throughput compatible.[3] | Endpoint assay, potential for interference from compounds that absorb at the same wavelength. |
| NADH-Coupled Assay | Fluorometric detection of NADH oxidation | Fluorescence (Ex: 340 nm, Em: 445 nm) | 150 | Kinetic (real-time) data, less prone to certain types of compound interference.[2] | More complex reagent mixture, potential for interference from fluorescent compounds. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a cross-validation comparison.
Experimental Protocols
Malachite Green ATPase Assay Protocol
This protocol is adapted from established methods for determining ATPase activity by quantifying inorganic phosphate.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.
- ATP Solution: 1 mM ATP in Assay Buffer.
- Malachite Green Reagent: Solution A: 0.045% (w/v) Malachite Green hydrochloride in water. Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl. Mix three parts of Solution A with one part of Solution B. Add Triton X-100 to a final concentration of 0.01%. This final reagent should be prepared fresh.
- Phosphate Standard: A serial dilution of KH2PO4 in Assay Buffer (e.g., 0 to 100 µM).
2. Assay Procedure:
- Add 10 µL of this compound (at various concentrations) or vehicle control to the wells of a 96-well plate.
- Add 20 µL of the target ATPase enzyme in Assay Buffer to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 10 µL of 1 mM ATP solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at 620 nm using a microplate reader.
- Generate a phosphate standard curve to determine the concentration of Pi produced in each reaction.
- Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
NADH-Coupled ATPase Assay Protocol
This protocol is based on a continuous, enzyme-coupled assay that measures the rate of ADP formation.
1. Reagent Preparation:
- Reaction Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM DTT.
- Coupling Reagents:
- Phosphoenolpyruvate (PEP): 10 mM
- Pyruvate Kinase (PK): 20 units/mL
- Lactate Dehydrogenase (LDH): 30 units/mL
- NADH: 0.3 mM
- ATP Solution: 10 mM ATP in Reaction Buffer.
2. Assay Procedure:
- In a 96-well, black, clear-bottom plate, add 50 µL of the Reaction Buffer containing the coupling reagents (PEP, PK, LDH, NADH).
- Add 10 µL of this compound (at various concentrations) or vehicle control to the wells.
- Add 20 µL of the target ATPase enzyme in Reaction Buffer to each well.
- Incubate the plate for 10 minutes at 37°C to allow the temperature to equilibrate.
- Initiate the reaction by adding 10 µL of 10 mM ATP solution to each well.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 445 nm) every 30 seconds for 30 minutes.
- Calculate the rate of the reaction (slope of the linear portion of the fluorescence decay curve) for each concentration of this compound.
- Determine the percent inhibition and calculate the IC50 value.
Visualizations
ATPase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the Na+/K+-ATPase, a well-characterized member of the P-type ATPase family. Inhibition of this ATPase can trigger a cascade of downstream signaling events.
Caption: Simplified Na+/K+-ATPase signaling cascade initiated by an inhibitor.
Experimental Workflow for Inhibitor Cross-Validation
The diagram below outlines the logical flow for the cross-validation of a novel ATPase inhibitor like this compound.
Caption: Workflow for cross-validating the activity of an ATPase inhibitor.
References
A Comparative Guide to the Specificity of ATPase-IN-2 and Other TcdB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ATPase-IN-2, a known inhibitor of Clostridium difficile toxin B (TcdB), with other molecules targeting the same pathogenic enzyme. While this compound is commercially available as a general "ATPase inhibitor," its most specifically characterized activity is against the glycohydrolase function of TcdB. This document offers a detailed look at its performance alongside alternative inhibitors, supported by available experimental data and detailed protocols for specificity validation using proteomics.
Data Presentation: Quantitative Comparison of TcdB Inhibitors
The following table summarizes the available quantitative data for this compound and other known inhibitors of Clostridium difficile toxin B (TcdB) enzymatic activity. It is important to note that while this compound is marketed with a potent general ATPase IC50, its specific eukaryotic ATPase target has not been publicly disclosed or characterized in peer-reviewed literature. Therefore, this comparison focuses on its validated activity against TcdB.
| Inhibitor | Target Activity | IC50 / Ki | Citation |
| This compound | TcdB Glycohydrolase | AC50: 30.91 µM | [Vendor Data] |
| General ATPase | IC50: 0.9 µM | [Vendor Data] | |
| Isofagomine | TcdB Glucosyltransferase | Ki: 1.4 ± 0.1 µM | [1] |
| TcdB Glucohydrolase | Ki: 4.8 ± 0.2 µM | [1] | |
| Noeuromycin | TcdB Glucosyltransferase | Ki: 10.6 ± 1.0 µM | [1] |
| TcdB Glucohydrolase | Ki: 12.0 ± 1.6 µM | [1] | |
| Castanospermine | TcdB Glucosyltransferase | IC50: ~400 µM | [1] |
| Ambroxol | TcdB Glucosyltransferase | IC50: Potency comparable to Castanospermine |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. AC50 (half-maximal activity concentration) is also a measure of potency. Lower values indicate higher potency. The lack of publicly available, peer-reviewed quantitative proteomic data for this compound limits a direct comparison of its cellular specificity against the listed alternatives.
Experimental Protocols
To rigorously validate the specificity of a small molecule inhibitor like this compound, a combination of biochemical and cellular proteomic approaches is essential. Below are detailed methodologies for key experiments.
Chemical Proteomics for Off-Target Profiling
This method identifies the proteins that an inhibitor binds to within a complex cellular lysate, providing a broad overview of its potential on- and off-targets.
a) Principle: A chemical probe is synthesized by immobilizing the inhibitor of interest (e.g., this compound) on a solid support (e.g., sepharose beads). This probe is then incubated with a cell lysate. Proteins that bind to the inhibitor are "pulled down," isolated, and identified by mass spectrometry. In a competitive binding experiment, the free inhibitor is added to the lysate before the probe to compete for binding to its targets. A reduction in the amount of a protein pulled down by the probe in the presence of the free inhibitor validates it as a target.
b) Protocol:
-
Lysate Preparation: Culture human cells (e.g., HEK293T or a relevant gut epithelial cell line) to ~80% confluency. Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). Clarify the lysate by centrifugation.
-
Affinity Chromatography:
-
Incubate the cell lysate with the inhibitor-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with a molar excess of free inhibitor for 1 hour before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free inhibitor).
-
Reduce and alkylate the eluted proteins, followed by in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins using a protein database search algorithm (e.g., Mascot or Sequest).
-
Quantify the relative abundance of proteins in the presence and absence of the competitor inhibitor using label-free quantification or isotopic labeling methods (e.g., SILAC, TMT). Proteins that show a significant decrease in abundance in the competition experiment are considered potential targets.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a drug binds to its target inside intact cells.
a) Principle: The binding of a ligand (inhibitor) to a protein often increases its thermal stability. In CETSA, cells are treated with the inhibitor and then heated to a temperature that causes partial protein denaturation and aggregation. The soluble fraction of the target protein is then quantified. An increase in the amount of soluble target protein in the presence of the inhibitor indicates target engagement.
b) Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a specific temperature (determined empirically for the target protein) for 3-5 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the inhibitor concentration to generate an isothermal dose-response curve, from which an EC50 for target engagement can be determined.
TcdB Glycohydrolase Activity Assay (UDP-Glo™ Assay)
This biochemical assay directly measures the enzymatic activity of TcdB and the inhibitory effect of compounds like this compound.
a) Principle: The glycohydrolase activity of TcdB results in the cleavage of UDP-glucose to UDP and glucose. The UDP-Glo™ Glycosyltransferase Assay is a bioluminescent assay that quantifies the amount of UDP produced. The amount of light generated is proportional to the UDP concentration, and thus to the TcdB activity.
b) Protocol:
-
Reaction Setup: In a 96-well plate, set up reactions containing recombinant TcdB, UDP-glucose as the substrate, and the inhibitor at various concentrations in a suitable reaction buffer.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
UDP Detection: Add the UDP-Glo™ Detection Reagent to each well. This reagent converts UDP to ATP, which then drives a luciferase reaction, producing light.
-
Luminescence Measurement: After a short incubation, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of C. difficile Toxin B
Caption: Signaling pathway of C. difficile Toxin B (TcdB) leading to cytotoxicity.
Experimental Workflow for Inhibitor Specificity Validation
Caption: Integrated workflow for validating the specificity of a TcdB inhibitor.
Logical Comparison of TcdB Inhibitors
Caption: Framework for the comparative evaluation of TcdB inhibitors.
References
A Head-to-Head Comparison: ATPase-IN-2 versus First-Generation p97 ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly in oncology, the inhibition of ATPase associated with diverse cellular activities (AAA+) proteins has emerged as a promising strategy. Among these, the p97/VCP ATPase is a key regulator of protein homeostasis and a compelling target for anticancer therapies. This guide provides a detailed comparison of ATPase-IN-2 , a representative next-generation p97 inhibitor, with first-generation inhibitors, offering insights into their respective performances backed by experimental data.
Introduction to p97 ATPase and its Inhibition
The p97 ATPase plays a crucial role in numerous cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1] Its function is vital for maintaining protein homeostasis, and its dysregulation is implicated in various cancers.[1] Inhibition of p97 ATPase activity disrupts these processes, leading to proteotoxic stress and apoptosis in cancer cells.[2]
First-generation p97 inhibitors, such as DBeQ, were instrumental in validating p97 as a therapeutic target. These early compounds are typically reversible and ATP-competitive.[3][4] Newer agents, represented here by This compound (with characteristics based on the clinical candidate CB-5083), offer improved potency, selectivity, and pharmacological properties. This guide will compare and contrast these generations of inhibitors to inform future research and development.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and first-generation p97 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.
| Inhibitor Class | Representative Compound | Mechanism of Action | Target | IC50 (nM) | Reference |
| Next-Generation | This compound (e.g., CB-5083) | ATP-competitive | p97 AAA ATPase | 11 | |
| First-Generation | DBeQ | ATP-competitive | p97 ATPase | 1500 | |
| Next-Generation (Allosteric) | NMS-873 | Allosteric | p97 ATPase | 30 |
Note: this compound is a representative name for a next-generation inhibitor with properties similar to CB-5083.
Signaling Pathway and Experimental Workflow
To understand the context of p97 inhibition and the methods used to evaluate inhibitors, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
References
Confirming On-Target Effects of ATPase-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating that the cellular phenotype induced by ATPase-IN-2, a potent inhibitor of ATPase Family AAA Domain-Containing Protein 2 (ATAD2), is a direct result of its intended on-target activity. By objectively comparing this compound with alternative ATAD2 inhibitors and providing detailed experimental methodologies, researchers can confidently assess the specificity of this compound in their studies.
Introduction to this compound and its Target: ATAD2
This compound, also known as ATAD2-IN-1, is a small molecule inhibitor targeting ATAD2. ATAD2 is an epigenetic regulator that belongs to the AAA+ (ATPases Associated with diverse cellular Activities) protein family. It plays a crucial role in cancer progression by influencing gene expression programs involved in cell proliferation, survival, and migration. Overexpression of ATAD2 has been observed in various cancers, making it a compelling therapeutic target. Inhibition of ATAD2 has been shown to induce apoptosis, inhibit cell migration, and suppress tumor growth, highlighting the potential of compounds like this compound in oncology research and drug development.
Comparative Analysis of ATAD2 Inhibitors
To ascertain the on-target effects of this compound, a comparative analysis with other known ATAD2 inhibitors is essential. This allows for the differentiation of phenotypes specifically linked to ATAD2 inhibition from potential off-target effects of a particular chemical scaffold.
| Inhibitor | Target Domain | IC50 (ATAD2) | Key Phenotypic Effects |
| This compound (ATAD2-IN-1) | ATPase/Bromodomain | 0.27 µM[1][2] | Induces apoptosis, inhibits c-Myc activation, and suppresses cell migration[1][2] |
| BAY-850 | Bromodomain | 166 nM[3] | Displaces acetylated histone peptides from the ATAD2 bromodomain |
| GSK8814 | Bromodomain | 0.059 µM | Shows high selectivity for ATAD2 over other bromodomains |
| AZ13824374 | Bromodomain | pIC50 = 6.9 (in HCT116 cells) | Exhibits antiproliferative activity in breast cancer cell lines |
Experimental Protocols for On-Target Validation
A multi-pronged experimental approach is critical to confidently attribute the observed phenotype of this compound to the inhibition of ATAD2.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Shock: Subject the cell suspensions to a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of ATAD2 using Western blotting or other sensitive protein detection methods.
-
Data Analysis: A shift in the melting curve of ATAD2 to a higher temperature in the presence of this compound indicates direct binding and target engagement.
siRNA Rescue Experiment
This experiment aims to demonstrate that the observed phenotype is specifically due to the inhibition of ATAD2. By knocking down endogenous ATAD2 and re-introducing a version of ATAD2 that is resistant to the inhibitor, the phenotype should be reversed if the effect is on-target.
Protocol:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting ATAD2 to deplete the endogenous protein. A non-targeting siRNA should be used as a control.
-
Construct Transfection: After a suitable knockdown period (e.g., 24-48 hours), transfect the cells with a construct expressing an this compound-resistant mutant of ATAD2. A control vector should also be used.
-
Inhibitor Treatment: Treat the transfected cells with this compound.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., apoptosis, cell migration). If the phenotype is rescued (i.e., reversed) in the cells expressing the resistant ATAD2 mutant, it strongly supports an on-target mechanism.
-
Protein Expression Analysis: Confirm the knockdown of endogenous ATAD2 and the expression of the resistant mutant via Western blotting.
Use of a Structurally Unrelated Inhibitor
Comparing the phenotype induced by this compound with that of a structurally distinct ATAD2 inhibitor (e.g., BAY-850 or GSK8814) can help to rule out off-target effects related to the chemical scaffold of this compound.
Protocol:
-
Dose-Response Comparison: Perform dose-response experiments for both this compound and the alternative inhibitor for the phenotype of interest.
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling pathways affected by ATAD2 inhibition provides further evidence for on-target activity and elucidates the mechanism of action of this compound.
Caption: Experimental workflow for confirming the on-target effects of this compound.
Inhibition of ATAD2 has been shown to impact several key cancer-related signaling pathways:
Caption: Simplified signaling pathways modulated by ATAD2.
ATAD2 has been reported to act as a co-activator for the transcription factors E2F and c-Myc, which are critical for cell cycle progression. By inhibiting ATAD2, this compound can disrupt the transcriptional activity of these oncogenes, leading to cell cycle arrest. Furthermore, ATAD2 has been implicated in the positive regulation of the PI3K/AKT pathway, a key driver of cell proliferation and survival. Inhibition of ATAD2 can therefore lead to decreased cell viability. Conversely, ATAD2 has been shown to suppress the pro-apoptotic p53 and p38 MAPK pathways. Treatment with an ATAD2 inhibitor like this compound can relieve this suppression, leading to the induction of apoptosis.
By employing the rigorous experimental strategies outlined in this guide, researchers can systematically and confidently validate that the cellular effects of this compound are a direct consequence of its on-target inhibition of ATAD2. This foundational knowledge is crucial for the continued development of ATAD2 inhibitors as potential therapeutic agents.
References
- 1. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ATPase-IN-2: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals utilizing ATPase-IN-2, a small molecule inhibitor, adherence to proper disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific safety data for a compound explicitly named "this compound" is not publicly available, this guide provides a comprehensive framework for the safe handling and disposal of this and similar novel chemical inhibitors. The following procedures are based on established best practices for laboratory chemical waste management and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling
Before beginning any experiment with a new chemical entity like this compound, it is crucial to perform a thorough risk assessment. In the absence of a specific Safety Data Sheet (SDS), the compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
Engineering Controls:
-
Handle the solid compound and prepare stock solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Procedures
The proper disposal route for this compound and its associated waste depends on the nature of the waste stream. It is critical to segregate waste to prevent accidental reactions and to ensure proper disposal.
-
Unused and Expired Compound:
-
Do not dispose of the solid compound in the regular trash or down the drain.
-
Collect the original vial or container with the unused or expired this compound for hazardous waste pickup.
-
Label the container clearly as "Hazardous Waste" and include the chemical name ("this compound") and any known hazard information.
-
-
Aqueous Waste Streams (e.g., from cell culture media, assay buffers):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Aqueous Waste," the chemical name ("this compound"), and the estimated concentration.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Consult your institution's EHS for guidance on whether neutralization or other treatment is required before pickup. In most cases, direct collection by the EHS office is the standard procedure.
-
-
Solid Waste (e.g., contaminated pipette tips, tubes, gloves, paper towels):
-
Collect all solid waste that has come into contact with this compound in a designated hazardous waste bag or container.
-
This container should be clearly labeled as "Hazardous Solid Waste" and specify the contaminant ("this compound").
-
Ensure the container is sealed before disposal to prevent exposure.
-
-
Empty Containers:
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).[1]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
After triple-rinsing, the container can often be disposed of as regular lab glass or plastic waste, but be sure to deface the original label.[1] Always confirm this procedure with your local EHS guidelines.
-
Crucial Step: Always contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of any new or uncharacterized chemical. Provide them with all available information about the compound.
Data Presentation: Waste Stream Management
The following table summarizes the types of waste generated during typical experiments with this compound and the recommended disposal procedures.
| Waste Type | Description | Recommended Disposal Route |
| Unused/Expired Compound | Original vial containing solid this compound. | Hazardous Chemical Waste Pickup (via EHS) |
| Aqueous Waste | Cell culture media, assay buffers, and other liquid solutions containing this compound. | Collect in a labeled, leak-proof hazardous waste container for EHS pickup. |
| Contaminated Solids | Pipette tips, centrifuge tubes, gloves, paper towels, etc., that have come into contact with this compound. | Collect in a labeled hazardous solid waste container for EHS pickup. |
| Empty Containers | Original vials or tubes that are now empty. | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, and dispose of the container as per institutional guidelines.[1] |
| Sharps | Needles or razor blades used in the experiment. | Dispose of in a designated sharps container. If contaminated with the chemical, it should be treated as hazardous waste. |
Experimental Protocols
Below is a representative protocol for an in vitro ATPase activity assay, which is a common experiment for characterizing an ATPase inhibitor.
Protocol: In Vitro ATPase Activity Assay
This protocol aims to determine the inhibitory effect of this compound on a specific ATPase enzyme.
Materials:
-
Purified ATPase enzyme
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of the ATPase enzyme and ATP in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add a fixed amount of the ATPase enzyme to each well of the 96-well plate. Then, add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction.
-
Incubate: Incubate the plate for a specific period (e.g., 30-60 minutes) at the optimal temperature to allow for ATP hydrolysis.
-
Stop Reaction and Detect Phosphate: Add the phosphate detection reagent to each well to stop the reaction and to quantify the amount of inorganic phosphate released.
-
Measure Absorbance: Read the absorbance of each well using a microplate reader at the appropriate wavelength for the detection reagent.
-
Data Analysis: Calculate the percentage of ATPase inhibition for each concentration of this compound compared to the no-inhibitor control.
Mandatory Visualizations
The following diagrams illustrate a relevant signaling pathway and a general experimental workflow, adhering to the specified formatting requirements.
Caption: Na+/K+-ATPase Signaling Pathway and Inhibition.
Caption: Experimental and Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling ATPase-IN-2
Disclaimer: A specific Safety Data Sheet (SDS) for "ATPase-IN-2" could not be located in the public domain. The following guidance is based on the precautionary principle for handling novel or uncharacterized research compounds, which should be treated as potentially hazardous.[1] Researchers must conduct a thorough risk assessment before beginning any work.[1][2]
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound, a compound presumed to be a potent research chemical.
Hazard Assessment and Precautionary Principle
Given the unknown toxicological profile of this compound, a thorough risk assessment is the foundational step before any laboratory work.[1] In the absence of specific data, the precautionary principle should be applied, assuming the substance may be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure. The level of PPE should be determined by a risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation | Minimum Required PPE | Justification |
| Receiving and Unpacking | - Single pair of nitrile gloves- Lab coat- Safety glasses with side shields | To protect against potential external contamination of the packaging. |
| Weighing of Powders | - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Chemical splash goggles- Face shield- NIOSH-approved respirator (e.g., N95 for powders) | To prevent inhalation of fine powders and protect skin and eyes from contact. These operations should be conducted in a ventilated enclosure. |
| Preparation of Solutions | - Double nitrile gloves- Lab coat or disposable gown- Chemical splash goggles | To protect against splashes of the compound in solution. |
| Conducting Reactions | - Appropriate chemical-resistant gloves (based on all reactants)- Lab coat- Safety glasses or goggles | To protect against splashes and accidental contact during the reaction. Work should be performed in a certified chemical fume hood. |
| Waste Disposal | - Double nitrile gloves- Lab coat- Chemical splash goggles | To protect against contact with contaminated waste materials. |
Experimental Protocols
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.
Protocol for Safe Handling of this compound:
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder-containment hood. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Weighing and Transfer: Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure. Use the smallest amount of the substance necessary for the experiment. Employ wet-handling techniques where possible to minimize dust generation.
-
Solution Preparation: Add this compound to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions involving this compound in a certified chemical fume hood.
-
Decontamination and Cleanup: Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
Protocol for Disposal of this compound Waste:
-
Waste Segregation: Segregate all waste contaminated with this compound (e.g., pipette tips, tubes, gloves, and excess compound) into a dedicated, clearly labeled hazardous waste container.
-
Solid Waste: Place all contaminated solid waste in a sealed, labeled container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemically compatible container. Do not dispose of this waste down the drain.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
As no specific SDS for this compound is available, the following table presents example data that would be found in an SDS for a similar potent research compound. This data is for illustrative purposes only and should not be considered representative of this compound.
Table 2: Illustrative Safety Data for a Potent Research Compound
| Parameter | Example Value | Significance |
| Occupational Exposure Limit (OEL) | 0.03 - 10 µg/m³ (8-hour TWA) | Indicates the airborne concentration to which a worker can be exposed over a workday without adverse effects. |
| LD50 (Oral, Rat) | < 50 mg/kg | A measure of acute toxicity; a lower value indicates higher toxicity. |
| GHS Hazard Statements | H301: Toxic if swallowedH340: May cause genetic defects | Provides standardized hazard information. |
| GHS Precautionary Statements | P201: Obtain special instructions before useP280: Wear protective gloves/protective clothing/eye protection/face protection | Provides standardized advice on preventative measures. |
Visualizations
The following diagrams illustrate the standard workflow for handling a potent research compound and the decision-making process for PPE selection.
Caption: Workflow for handling a potent research compound.
Caption: PPE selection logic based on the experimental task.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
